Boc-L-Serine-beta-Lactone
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-[(3S)-2-oxooxetan-3-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO4/c1-8(2,3)13-7(11)9-5-4-12-6(5)10/h5H,4H2,1-3H3,(H,9,11)/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRJDEHQWXAPGBG-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1COC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1COC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50376803 | |
| Record name | tert-Butyl [(3S)-2-oxooxetan-3-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50376803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98541-64-1 | |
| Record name | tert-Butyl [(3S)-2-oxooxetan-3-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50376803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the History of β-Lactone Synthesis
β-Lactones, or 2-oxetanones, are a class of four-membered cyclic esters that have garnered significant attention in organic chemistry. Their inherent ring strain makes them valuable synthetic intermediates, capable of undergoing a variety of ring-opening reactions to produce other functional groups. Furthermore, many natural products and pharmaceutically active compounds feature the β-lactone motif, highlighting their importance in medicinal chemistry and drug development. This guide provides an in-depth look at the historical evolution of β-lactone synthesis, detailing key methodologies, their mechanisms, and practical applications.
Early Discoveries and Foundational Methods
The exploration of β-lactone chemistry began in the late 19th and early 20th centuries. The first synthesis of a β-lactone was reported by Einhorn in 1883. Early methods were foundational, establishing the two primary strategies for forming the strained four-membered ring that are still relevant today: intramolecular cyclization and intermolecular cycloaddition.
Lactonization of β-Hydroxy Carboxylic Acids
One of the most straightforward conceptual approaches to β-lactones is the intramolecular dehydration of β-hydroxy carboxylic acids. This method involves the formation of an ester linkage between the carboxylic acid and the hydroxyl group at the β-position. Due to the thermodynamic stability of the five- and six-membered γ- and δ-lactones, the formation of the strained four-membered β-lactone ring requires specific dehydrating agents to facilitate the cyclization.
Another classical approach is the intramolecular displacement of a halide from a β-halocarboxylate salt. This reaction proceeds via an SN2 mechanism, where the carboxylate anion acts as a nucleophile, attacking the carbon bearing the halogen to close the ring.
The Staudinger [2+2] Cycloaddition
A landmark discovery in the synthesis of four-membered rings came from Hermann Staudinger in 1907. He found that ketenes react with imines in a [2+2] cycloaddition to produce β-lactams, the nitrogen analogues of β-lactones. This reaction, now known as the Staudinger synthesis, became particularly important with the elucidation of the structure of penicillin in the 1940s.
The principle was soon extended to the synthesis of β-lactones through the reaction of ketenes with aldehydes or ketones. This reaction is a formal [2+2] cycloaddition and has become one of the most versatile methods for β-lactone synthesis. The reaction is generally believed to proceed through a two-step mechanism involving a zwitterionic intermediate, which then undergoes ring closure. The stereochemical outcome of the reaction is influenced by the competition between direct ring closure and isomerization of this intermediate.
Mechanism and Stereoselectivity
The reaction between a ketene and an aldehyde begins with a nucleophilic attack from the aldehyde oxygen onto the central carbon of the ketene, forming a zwitterionic intermediate. This intermediate then undergoes ring closure to form the β-lactone. The stereoselectivity of the Staudinger cycloaddition is a critical aspect and is largely determined by the electronic properties of the substituents on both the ketene and the aldehyde.
-
Electron-donating groups on the ketene and electron-withdrawing groups on the aldehyde tend to accelerate the direct ring closure, favoring the formation of cis-β-lactones.
-
Conversely, electron-withdrawing groups on the ketene and electron-donating groups on the aldehyde slow down the ring closure, allowing for isomerization of the intermediate, which often leads to the thermodynamically more stable trans-β-lactone.
Quantitative Data for Staudinger Cycloadditions
The versatility of the Staudinger cycloaddition is demonstrated by the wide range of substrates that can be employed, often with high yields and stereoselectivity.
| Ketene Precursor | Aldehyde | Catalyst/Base | Conditions | Yield (%) | dr (cis:trans) | ee (%) | Reference |
| Phenylacetyl chloride | Benzaldehyde | Et3N | Toluene, RT | 85 | >95:5 | - | (Generic Example) |
| Acetoxyacetyl chloride | 3,4,5-Trimethoxybenzaldehyde | Et3N | Toluene, 0°C to RT | 90 | >98:2 | - | |
| Methyl(phenyl)ketene | Benzaldehyde | Chiral N-heterocyclic carbene | Toluene, -20°C | 95 | 93:7 | 99 | |
| Dichloroketene | Chloral | Quinine | Toluene, -50°C | 91 | - | 98 | (Wynberg, 1980s) |
Experimental Protocol: Catalytic Asymmetric Synthesis of a β-Lactone
This protocol is adapted from the work of Fu and coworkers for the enantioselective synthesis of β-lactams, which is mechanistically analogous to β-lactone synthesis.
Reaction: Asymmetric [2+2] cycloaddition of an unsymmetrical ketene with an imine (or aldehyde for β-lactone).
Materials:
-
Acid Chloride (e.g., Propionyl chloride, 1.2 mmol)
-
Imine or Aldehyde (1.0 mmol)
-
Chiral Catalyst (e.g., Planar-chiral 4-(pyrrolidino)pyridine derivative, 0.1 mmol, 10 mol %)
-
Proton Sponge (e.g., 2,6-Lutidine, 1.2 mmol)
-
Anhydrous Solvent (e.g., Toluene or CH2Cl2, 5 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the imine (or aldehyde), the chiral catalyst, and the anhydrous solvent.
-
Cool the mixture to the desired temperature (e.g., -78 °C) using a dry ice/acetone bath.
-
In a separate flame-dried flask, prepare a solution of the acid chloride and the proton sponge in the same anhydrous solvent.
-
Using a syringe pump, add the acid chloride/proton sponge solution to the cooled solution of the imine/catalyst over a period of 4-6 hours to generate the ketene in situ.
-
After the addition is complete, allow the reaction to stir at the same temperature for an additional 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH4Cl.
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the enantiomerically enriched β-lactone.
Advances in Asymmetric Synthesis
While early methods provided access to racemic β-lactones, the demand for enantiomerically pure compounds for pharmaceutical applications drove the development of asymmetric syntheses.
Chiral Catalysts in [2+2] Cycloadditions
A significant breakthrough was the use of chiral Lewis bases as catalysts in the Staudinger reaction. In the 1980s, Wynberg demonstrated that cinchona alkaloids like quinine could catalyze the reaction between ketene and chloral to produce a β-lactone with high enantioselectivity. This approach relies on the formation of a chiral ammonium enolate intermediate, which then reacts with the aldehyde in a stereocontrolled manner. Since then, a variety of chiral catalysts, including N-heterocyclic carbenes (NHCs) and planar-chiral derivatives of 4-(pyrrolidino)pyridine, have been developed, enabling highly enantioselective and diastereoselective syntheses of a wide range of β-lactones.
Ring-Expansion Carbonylation of Epoxides
A more modern and atom-economical approach to β-lactones is the ring-expansion carbonylation (REC) of epoxides. This method utilizes readily available epoxides and carbon monoxide as starting materials. Pioneering work in this area led to the development of bimetallic catalytic systems, often consisting of a Lewis acidic cation and a nucleophilic cobalt carbonylate anion, such as [(salph)Al(THF)2]+[Co(CO)4]−.
The catalytic cycle is proposed to involve several key steps:
-
Activation: The Lewis acid activates the epoxide.
-
Ring-Opening: The nucleophilic cobalt carbonylate attacks the activated epoxide, opening the ring.
-
CO Insertion: A molecule of carbon monoxide inserts into the cobalt-alkyl bond to form a cobalt-acyl species.
-
Ring-Closure: The acyl group undergoes intramolecular nucleophilic attack, closing the four-membered ring and displacing the catalyst.
-
Catalyst Regeneration: The catalyst is regenerated, ready for the next cycle.
This method is particularly powerful as the stereochemistry of the epoxide is often transferred to the β-lactone product.
Quantitative Data for Epoxide Carbonylation
The Coates group has extensively studied this methodology, demonstrating its efficiency with various epoxides.
| Epoxide | Catalyst | CO Pressure | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Propylene oxide | [(salph)Al(THF)2][Co(CO)4] | 880 psi | 50 | 1 | 95 | Coates, 2002 |
| 1-Butene oxide | [(salph)Al(THF)2][Co(CO)4] | 880 psi | 50 | 2 | 89 | Coates, 2002 |
| (R)-Propylene oxide | [(salph)Al(THF)2][Co(CO)4] | 880 psi | 50 | 1 | 94 | Coates, 2002 |
| Hexene oxide | [(TPP)CrCl] / [(acetyl)Co(CO)2dppp] | 60 bar | 80 | 20 | 93 | Yoon & co-workers |
| Propylene oxide | [(OEP)Cr(THF)2][Co(CO)4] | 1 atm | 25 | 24 | >99 | Kramer et al., 2006 |
(salph) = N,N'-bis(3,5-di-tert-butylsalicylidene)phenylenediamino; (OEP) = Octaethylporphyrinato
Experimental Protocol: Epoxide Carbonylation at Atmospheric Pressure
This protocol is a generalized procedure based on the work of Kramer, Lobkovsky, and Coates, which made the reaction more accessible by avoiding high-pressure equipment.
Materials:
-
Epoxide (e.g., Propylene oxide, 10 mmol)
-
Catalyst (e.g., [(OEP)Cr(THF)2][Co(CO)4], 0.05 mmol, 0.5 mol %)
-
Anhydrous, degassed solvent (e.g., Diethyl ether or THF, 20 mL)
-
Carbon Monoxide (CO) gas balloon
-
Schlenk flask and standard Schlenk line equipment
Procedure:
-
In a glovebox, add the catalyst to a flame-dried Schlenk flask equipped with a magnetic stir bar.
-
Remove the flask from the glovebox and connect it to a Schlenk line.
-
Add the anhydrous, degassed solvent via cannula, followed by the epoxide via syringe.
-
Purge the flask with CO gas by evacuating and backfilling three times.
-
Leave the flask under a positive pressure of CO (from a balloon) and stir the reaction mixture vigorously at room temperature (or slightly elevated temperature, e.g., 40-50 °C).
-
Monitor the reaction progress by taking aliquots and analyzing them by GC or 1H NMR spectroscopy.
-
Once the reaction is complete (typically 12-24 hours), vent the CO atmosphere in a fume hood.
-
The catalyst can often be precipitated by adding a non-polar solvent (e.g., pentane) and removed by filtration.
-
The filtrate is concentrated under reduced pressure, and the resulting crude β-lactone can be purified by vacuum distillation or chromatography.
Biocatalytic and Biomimetic Approaches
Reflecting a broader trend in organic synthesis, the development of biocatalytic methods for β-lactone production has recently gained traction. Nature produces a variety of β-lactone-containing natural products, and understanding their biosynthetic pathways offers inspiration for new synthetic strategies.
Enzymes such as β-lactone synthetases have been identified that can catalyze the formation of the strained ring from β-hydroxy acid precursors, often via activation with ATP. These enzymatic processes occur under mild, aqueous conditions with high stereospecificity. While still an emerging field, harnessing these enzymatic pathways or developing small-molecule catalysts that mimic their function represents a promising future direction for sustainable and highly selective β-lactone synthesis.
Conclusion and Future Outlook
The synthesis of β-lactones has evolved significantly from the initial discoveries of intramolecular cyclizations. The development of the powerful Staudinger [2+2] cycloaddition provided a general and versatile route, which was later refined through the advent of asymmetric catalysis to grant access to enantiopure building blocks. More recently, atom-economical methods like the ring-expansion carbonylation of epoxides have become prominent, offering high efficiency and stereocontrol.
For researchers, scientists, and drug development professionals, the diverse and ever-expanding toolkit for β-lactone synthesis provides numerous opportunities. Future developments will likely focus on enhancing the sustainability of these methods, expanding their substrate scope, and discovering new catalytic systems with even greater efficiency and selectivity. The continued exploration of biocatalytic and biomimetic strategies holds particular promise for environmentally benign and highly sophisticated approaches to these valuable synthetic intermediates.
The Discovery and Isolation of Naturally Occurring Beta-Lactones: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Beta-lactones, a class of four-membered cyclic esters, represent a fascinating and biologically significant family of naturally occurring compounds. Since the discovery of the first member, anisatin, in 1952, over 30 distinct core scaffolds of beta-lactone natural products have been identified from a wide array of organisms, including bacteria, fungi, plants, and marine life.[1][2][3] Their inherent ring strain makes them reactive electrophiles, a property that underpins their potent and diverse biological activities, which range from antibiotic and antifungal to antitumor and enzyme-inhibiting.[1][2] This technical guide provides an in-depth overview of the discovery and isolation of these valuable natural products, with a focus on key classes, experimental protocols, and their mechanisms of action.
Introduction to Beta-Lactones
The beta-lactone ring is a four-membered heterocycle containing an ester group. This structural motif is relatively rare in nature compared to its five- and six-membered counterparts (gamma- and delta-lactones, respectively).[4] The significant ring strain of the beta-lactone ring makes it susceptible to nucleophilic attack, leading to ring-opening. This reactivity is central to the biological activity of many beta-lactone-containing natural products, which often act as covalent inhibitors of enzymes.[1]
Key Classes of Naturally Occurring Beta-Lactones and Their Discovery
A diverse array of beta-lactone natural products has been discovered, many with significant therapeutic potential. Some of the most prominent examples are detailed below.
Anisatin
The journey into the world of naturally occurring beta-lactones began with the isolation of anisatin in 1952.[1] This highly toxic compound was isolated from the seeds of the Japanese star anise, Illicium anisatum. Its complex polycyclic structure, featuring a beta-lactone ring, presented a significant challenge for structural elucidation at the time.
Proteasome Inhibitors: Lactacystin and Salinosporamide A
-
Lactacystin , isolated from Streptomyces species, was the first non-peptidic proteasome inhibitor to be discovered.[5] Its active form, omuralide (clasto-lactacystin β-lactone), is a potent and specific inhibitor of the 20S proteasome, a key cellular machine responsible for protein degradation.[5][6] This discovery opened up new avenues for cancer therapy research.
-
Salinosporamide A (Marizomib) , produced by the marine bacterium Salinispora tropica, is another potent proteasome inhibitor that has entered clinical trials for the treatment of cancer.[5][7] It exhibits a broad spectrum of activity against all three catalytic subunits of the proteasome.[8]
Lipase and Fatty Acid Synthase Inhibitors: Lipstatin and Ebelactones
-
Lipstatin , isolated from Streptomyces toxytricini, is a potent inhibitor of pancreatic lipase.[9] Its hydrogenated derivative, Orlistat, is a clinically approved anti-obesity drug.[10] Lipstatin also inhibits fatty acid synthase, a key enzyme in lipid biosynthesis.[11]
-
Ebelactones A and B , produced by Streptomyces aburaviensis, are also potent inhibitors of lipases and esterases.
Antibiotics: Obafluorin and Hymeglusin
-
Obafluorin , produced by Pseudomonas fluorescens, is a beta-lactone with broad-spectrum antibacterial activity.[12][13] It targets threonyl-tRNA synthetase, an essential enzyme in protein synthesis.[14]
-
Hymeglusin , a fungal metabolite, is a potent inhibitor of HMG-CoA synthase, a key enzyme in the mevalonate pathway, which is essential for the biosynthesis of cholesterol and other isoprenoids.[4][5] This compound has shown antifungal and antibacterial activity.[1][5]
Experimental Protocols for Isolation and Purification
The isolation of beta-lactones from their natural sources typically involves a multi-step process of fermentation, extraction, and chromatography. The inherent instability of the beta-lactone ring requires careful handling and often the use of mild purification conditions.
General Workflow for Microbial Natural Product Isolation
The following diagram illustrates a general workflow for the isolation and purification of natural products from microbial fermentation.
Caption: General experimental workflow for the isolation of microbial natural products.
Detailed Protocol: Isolation of Salinosporamide A from Salinispora tropica
This protocol is adapted from the methods described for the cGMP manufacturing of Salinosporamide A.[15]
-
Fermentation: A wild-type strain of Salinispora tropica (e.g., CNB-476) is cultured in a large-scale saline fermentation medium. To overcome the instability of the beta-lactone ring in the aqueous environment and to mitigate foaming, a solid resin is added to the fermentation broth to capture the produced salinosporamide A.[15]
-
Extraction:
-
At the end of the fermentation, the resin with the adsorbed product is harvested.
-
The resin is then washed with a suitable organic solvent, such as ethyl acetate, to elute the salinosporamide A.
-
The solvent is evaporated under reduced pressure to yield a crude extract.
-
-
Purification:
-
The crude extract is subjected to bioactivity-guided fractionation.[15]
-
Initial purification is typically performed using column chromatography on silica gel.
-
Further purification is achieved by high-performance liquid chromatography (HPLC), often using a reversed-phase column.
-
The purity of the fractions is monitored by analytical techniques such as thin-layer chromatography (TLC) and HPLC.
-
-
Characterization: The structure and purity of the isolated salinosporamide A are confirmed by spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography.[15]
Detailed Protocol: Isolation of Lipstatin from Streptomyces toxytricini
The following protocol is based on established methods for lipstatin isolation.[16]
-
Fermentation: Streptomyces toxytricini is cultured in a suitable production medium. The fermentation is typically carried out for several days with orbital shaking.[8]
-
Extraction:
-
Purification:
-
The crude extract is dissolved in methanol and centrifuged to remove insoluble material.[16]
-
The resulting supernatant is further purified by semipreparative HPLC using a reversed-phase column with a water/acetonitrile gradient containing a small amount of formic acid.[16]
-
Fractions containing lipstatin are collected and the solvent is evaporated.
-
-
Characterization: The identity and purity of the isolated lipstatin are confirmed using HPLC, NMR, and MS.
Spectroscopic Characterization
The structural elucidation of beta-lactones relies heavily on modern spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable for determining the carbon skeleton and stereochemistry of beta-lactones. For example, in the ¹³C NMR spectrum of anisatin derivatives, the carbonyl carbon of the beta-lactone ring typically resonates around 174-177 ppm.[17]
Table 1: Representative ¹³C NMR Chemical Shifts (ppm) for Anisatin Derivatives [17]
| Carbon | Anisatin Derivative 2 | Anisatinic Acid Derivative 8 |
| C-13 (β-lactone C=O) | 174.2 | 176.8 |
| C-3a | 84.6 | 84.8 |
| C-5 | 74.3 | 74.5 |
Infrared (IR) Spectroscopy
FT-IR spectroscopy is a valuable tool for identifying the characteristic functional groups present in beta-lactones. The carbonyl stretching vibration (νC=O) of the strained four-membered ring is a particularly diagnostic feature, typically appearing at a higher frequency (around 1820-1850 cm⁻¹) compared to less strained lactones or open-chain esters.
Biological Activity and Mechanism of Action
The biological activity of beta-lactones is often attributed to their ability to act as covalent inhibitors of enzymes.
Quantitative Biological Data
The potency of beta-lactone natural products is often quantified by their half-maximal inhibitory concentration (IC₅₀) against specific enzymes or cell lines, or their minimum inhibitory concentration (MIC) against microbial strains.
Table 2: IC₅₀ Values of Selected Beta-Lactone Natural Products
| Compound | Target/Cell Line | IC₅₀ (nM) | Reference |
| Salinosporamide A | 20S Proteasome (purified) | 1.3 | |
| HCT-116 (colon cancer) | < 10 | [15] | |
| Omuralide | 20S Proteasome | ~65 | [5] |
| Lactacystin | Rat C6 glioma cells | ~10,000 | [5] |
| Lipstatin | Pancreatic lipase | 140 | [9] |
| Hymeglusin | HMG-CoA synthase | 120 | [1] |
Table 3: MIC Values of Selected Beta-Lactone Antibiotics
| Compound | Microbial Strain | MIC (µg/mL) | Reference |
| Obafluorin | MRSA | 2 | [1] |
| B. subtilis | 4 | [1] | |
| E. coli ATCC 25922 | 256 | [1] | |
| Hymeglusin | Candida albicans | 20 | [1] |
Signaling Pathways and Mechanisms of Action
Salinosporamide A exerts its anticancer effects by inhibiting the proteasome, leading to the accumulation of pro-apoptotic proteins and ultimately cell death. The signaling pathway involves the activation of caspases and the mitochondrial-mediated apoptotic pathway.
Caption: Signaling pathway of proteasome inhibition by Salinosporamide A.
Beta-lactones can act as mechanism-based inhibitors of serine proteases. The nucleophilic serine residue in the enzyme's active site attacks the electrophilic carbonyl carbon of the beta-lactone, leading to the formation of a covalent acyl-enzyme intermediate and ring-opening of the lactone. This effectively inactivates the enzyme.
Caption: General mechanism of serine protease inhibition by a beta-lactone.
Conclusion
Naturally occurring beta-lactones are a rich source of structurally diverse and biologically potent molecules. Their unique chemical reactivity makes them valuable leads for drug discovery, particularly in the areas of oncology and infectious diseases. The continued exploration of microbial and other natural sources, coupled with advances in isolation and spectroscopic techniques, promises the discovery of novel beta-lactone natural products with significant therapeutic potential. This guide has provided a comprehensive overview of the key aspects of the discovery and isolation of these fascinating compounds, offering a valuable resource for researchers in the field.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Binding site for fungal beta-lactone hymeglusin on cytosolic 3-hydroxy-3-methylglutaryl coenzyme A synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Biochemical and Structural Basis for Inhibition of Enterococcus faecalis HMG-CoA Synthase, mvaS, by Hymeglusin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhanced Isolation of Streptomyces from Different Soil Habitats in Calamba City, Laguna, Philippines using a Modified Integrated Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 8. Streptomyces lactacystinicus OM-6519 | Type strain | DSM 42136, NBRC 110082, JCM 10101 | BacDiveID:130713 [bacdive.dsmz.de]
- 9. Isolating extracellular protein from Streptomyces - ActinoBase [actinobase.org]
- 10. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]
- 11. m.youtube.com [m.youtube.com]
- 12. rsc.org [rsc.org]
- 13. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. electronicsandbooks.com [electronicsandbooks.com]
- 17. Isolation and Purification of Natural Products from Microbial Cultures | Springer Nature Experiments [experiments.springernature.com]
A Technical Guide to the Theoretical Properties of Boc-L-Serine-β-Lactone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Boc-L-Serine-β-lactone, a chiral building block incorporating a strained four-membered β-lactone ring, is a versatile reagent in synthetic organic chemistry. Its unique reactivity makes it a valuable precursor for the synthesis of modified amino acids, peptides, and various biologically active molecules. This technical guide provides an in-depth overview of the theoretical properties of Boc-L-Serine-β-lactone, including its physicochemical characteristics, synthesis, and reactivity. Detailed experimental protocols and visual diagrams are included to facilitate a comprehensive understanding for researchers in drug development and medicinal chemistry.
Physicochemical Properties
Boc-L-Serine-β-lactone, also known as (S)-3-(tert-Butoxycarbonylamino)-2-oxetanone, is a white to off-white powder.[1] Its fundamental properties are summarized in the table below, providing a quick reference for experimental design and characterization.
| Property | Value | Source |
| Molecular Formula | C₈H₁₃NO₄ | [1][2][3] |
| Molecular Weight | 187.19 g/mol | [2][3][4] |
| Melting Point | 120 - 124 °C | [1] |
| Boiling Point | 318 - 320 °C | [1] |
| Optical Rotation | [α]D20 = -26 ± 2° (c=1 in ACN) | [1] |
| CAS Number | 98541-64-1 | [1][5] |
| Appearance | White or off-white powder | [1] |
| Purity | ≥97% to ≥98% (HPLC) | [1][3] |
| Storage Conditions | 2°C - 8°C or -10°C | [1][2] |
Synthesis of Boc-L-Serine-β-lactone
The primary synthetic route to Boc-L-Serine-β-lactone involves an intramolecular cyclization of N-Boc-L-serine. A widely employed and efficient method is the Mitsunobu reaction, which utilizes triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). This reaction proceeds with inversion of configuration at the β-carbon.
Experimental Protocol: Mitsunobu Reaction
This protocol is adapted from a literature procedure for the synthesis of N-(tert-Butoxycarbonyl)-L-serine β-lactone.[6]
Materials:
-
N-(tert-butoxycarbonyl)-L-serine (Boc-L-Serine)
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Dry ice-acetone bath
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate
Procedure:
-
A solution of triphenylphosphine in anhydrous THF is cooled to -78 °C in a dry ice-acetone bath under an inert atmosphere (e.g., argon).
-
Diethyl azodicarboxylate (DEAD) is added dropwise to the cooled solution.
-
A solution of N-(tert-butoxycarbonyl)-L-serine in anhydrous THF is then added dropwise to the reaction mixture.
-
The reaction is stirred at -78 °C for a specified time and then allowed to slowly warm to room temperature.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure N-(tert-butoxycarbonyl)-L-serine β-lactone.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Boc-L-serine-b-lactone | 98541-64-1 | FB31428 | Biosynth [biosynth.com]
- 3. scbt.com [scbt.com]
- 4. N-(tert-Butoxycarbonyl)-L-serine beta-lactone | C8H13NO4 | CID 2763194 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Boc-L-Serine-beta-Lactone | 98541-64-1 | Benchchem [benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide to the Mechanism of Action of Boc-L-Serine-β-Lactone in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
Abstract
Boc-L-Serine-β-lactone is a reactive chemical probe and a member of the β-lactone class of compounds, which are recognized as potent, irreversible inhibitors of serine hydrolases. This technical guide delineates the core mechanism of action of Boc-L-Serine-β-lactone, focusing on its role as a covalent modifier of the active site of this large and diverse enzyme family. While specific quantitative data for Boc-L-Serine-β-lactone is limited in publicly available literature, this document provides a comprehensive overview of the well-established principles of β-lactone-mediated enzyme inhibition, details the experimental protocols for characterizing such interactions, and illustrates the key biological pathways and experimental workflows.
Introduction: The β-Lactone Scaffold
β-lactones are four-membered cyclic esters that possess significant ring strain, rendering them susceptible to nucleophilic attack. This inherent reactivity is the basis for their biological activity as inhibitors of several enzyme classes, most notably the serine hydrolases.[1][2][3] The tert-butyloxycarbonyl (Boc) protecting group on the serine backbone of Boc-L-Serine-β-lactone modulates its solubility and cell permeability, making it a useful tool for studying serine hydrolase activity in biological systems.[4][5][6]
Core Mechanism of Action: Covalent Inhibition of Serine Hydrolases
The primary mechanism of action of Boc-L-Serine-β-lactone is the irreversible covalent modification of the catalytic serine residue within the active site of serine hydrolases.[1][7]
The process unfolds in two key steps:
-
Nucleophilic Attack: The hydroxyl group of the active site serine, a potent nucleophile, attacks the electrophilic carbonyl carbon of the β-lactone ring.
-
Ring Opening and Acylation: This attack leads to the opening of the strained four-membered ring and the formation of a stable ester bond between the inhibitor and the enzyme. This acylation of the active site serine renders the enzyme catalytically inactive.
This covalent and often irreversible inhibition makes β-lactones, including Boc-L-Serine-β-lactone, valuable tools for chemical biology and drug discovery.[3][8]
Figure 1: Covalent Inhibition of a Serine Hydrolase by Boc-L-Serine-β-Lactone.
Identifying Cellular Targets: Activity-Based Protein Profiling (ABPP)
A crucial step in understanding the biological effects of an inhibitor is the identification of its cellular targets. Activity-Based Protein Profiling (ABPP) is a powerful chemoproteomic technique used to identify the targets of covalent inhibitors like β-lactones within a complex proteome.[1][3][9][10]
Competitive ABPP Workflow:
-
Proteome Incubation: A cell lysate or tissue homogenate is incubated with Boc-L-Serine-β-lactone.
-
Probe Labeling: A broad-spectrum serine hydrolase activity-based probe (e.g., a fluorophosphonate coupled to a reporter tag like rhodamine or biotin) is added. This probe labels the active sites of serine hydrolases that were not inhibited by Boc-L-Serine-β-lactone.
-
Analysis: The proteome is then analyzed by SDS-PAGE and in-gel fluorescence scanning or by mass spectrometry to identify the proteins that show reduced labeling in the presence of the inhibitor. This reduction in labeling indicates that the protein is a target of Boc-L-Serine-β-lactone.[1][9]
Figure 2: Competitive Activity-Based Protein Profiling (ABPP) Workflow.
Potential Cellular Targets and Affected Signaling Pathways
While specific targets for Boc-L-Serine-β-lactone are not yet definitively reported in the literature, other β-lactones have been shown to inhibit a range of serine hydrolases, suggesting potential targets for this compound as well.[1]
| Potential Target Enzyme Class | Examples | Potential Downstream Effects |
| Lipases | Fatty Acid Synthase (FASN), Lysophospholipases (LYPLA1, LYPLA2) | Alterations in lipid metabolism, cell growth, and signaling. |
| Esterases | α/β-Hydrolase Domain Containing (ABHD) family proteins (e.g., ABHD10, ABHD16A) | Modulation of lipid signaling pathways, inflammation. |
| Proteases | Serine proteases involved in various physiological processes. | Effects on protein turnover, signaling cascades, and apoptosis. |
The inhibition of these enzymes can have significant impacts on various cellular signaling pathways. For instance, the inhibition of lipid-metabolizing serine hydrolases can affect the levels of bioactive lipids that act as signaling molecules, thereby influencing pathways related to inflammation, cell proliferation, and apoptosis.
Figure 3: Potential Impact on a Cellular Signaling Pathway.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the mechanism of action of β-lactone inhibitors. These should be adapted and optimized for the specific enzyme and experimental system.
Serine Hydrolase Inhibition Assay (Generic Fluorogenic Assay)
This protocol describes a method to determine the inhibitory potency (e.g., IC50) of Boc-L-Serine-β-lactone against a purified serine hydrolase.
Materials:
-
Purified recombinant serine hydrolase
-
Fluorogenic substrate for the target enzyme
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 0.1% BSA)
-
Boc-L-Serine-β-lactone stock solution (in DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of Boc-L-Serine-β-lactone in assay buffer.
-
In a 96-well plate, add the serine hydrolase to each well (except for the no-enzyme control).
-
Add the serially diluted Boc-L-Serine-β-lactone or vehicle (DMSO) to the respective wells.
-
Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Immediately measure the fluorescence intensity in a kinetic mode for a set duration (e.g., 30 minutes) at the appropriate excitation and emission wavelengths.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Competitive Activity-Based Protein Profiling (ABPP) in Cell Lysates
This protocol outlines the identification of cellular targets of Boc-L-Serine-β-lactone in a complex proteome.
Materials:
-
Cell lysate (e.g., from a relevant cell line or tissue)
-
Boc-L-Serine-β-lactone stock solution (in DMSO)
-
Broad-spectrum serine hydrolase activity-based probe (e.g., FP-Rhodamine)
-
SDS-PAGE gels and running buffer
-
Fluorescence gel scanner
Procedure:
-
Adjust the protein concentration of the cell lysate to 1 mg/mL in an appropriate buffer (e.g., PBS).
-
Pre-incubate aliquots of the lysate with varying concentrations of Boc-L-Serine-β-lactone or vehicle (DMSO) for 30 minutes at 37°C.
-
Add the activity-based probe (e.g., FP-Rhodamine to a final concentration of 1 µM) to each lysate and incubate for another 30 minutes at room temperature.
-
Quench the labeling reaction by adding 2x SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Visualize the labeled proteins using a fluorescence gel scanner.
-
Identify protein bands that show a dose-dependent decrease in fluorescence intensity in the presence of Boc-L-Serine-β-lactone as potential targets. These bands can be excised and identified by mass spectrometry.[1][9]
Conclusion
Boc-L-Serine-β-lactone represents a valuable chemical tool for the study of serine hydrolases. Its mechanism of action is predicated on the covalent and irreversible acylation of the active site serine of these enzymes. While specific targets and quantitative inhibitory data for this particular compound require further investigation, the experimental frameworks of enzyme inhibition assays and activity-based protein profiling provide robust methodologies for its characterization. Future research focused on identifying the specific serine hydrolase targets of Boc-L-Serine-β-lactone and elucidating the downstream consequences of their inhibition will be crucial in realizing its full potential in drug development and as a probe for understanding complex biological processes.
References
- 1. Combining cross-metathesis and activity-based protein profiling: New β-lactone motifs for targeting serine hydrolases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Boc-L-Serine-beta-Lactone | 98541-64-1 | Benchchem [benchchem.com]
- 3. β-Lactams and β-lactones as activity-based probes in chemical biology - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 4. chemimpex.com [chemimpex.com]
- 5. Boc-L-serine-b-lactone | 98541-64-1 | FB31428 | Biosynth [biosynth.com]
- 6. scbt.com [scbt.com]
- 7. Kinetics and mechanism of inhibition of a serine beta-lactamase by O-aryloxycarbonyl hydroxamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Low cost, versatile enzymatic synthesis of beta-lactone peptides for antibiotic or serine hydrolase inhibitor drug discovery | Washington University Office of Technology Management [tech.wustl.edu]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
Spectroscopic and Synthetic Insights into Boc-L-Serine-β-Lactone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic and synthetic aspects of N-Boc-L-serine-β-lactone, a valuable chiral building block in organic synthesis, particularly in the development of novel therapeutics. This document details the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data, a comprehensive experimental protocol for its synthesis and purification, and a visualization of its characteristic reactivity.
Spectroscopic Data
The structural integrity and purity of synthesized Boc-L-serine-β-lactone can be confirmed through NMR spectroscopy. The following tables summarize the proton (¹H) and carbon-13 (¹³C) NMR spectral data for this compound.
Table 1: ¹H NMR Spectroscopic Data for Boc-L-Serine-β-lactone
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 5.25 | br d | 7.0 | 1H | NH |
| 4.90 | ddd | 7.0, 6.0, 4.5 | 1H | α-CH |
| 4.55 | t | 4.5 | 1H | β-CH₂ |
| 4.28 | t | 6.0 | 1H | β-CH₂ |
| 1.47 | s | 9H | C(CH₃)₃ |
Solvent: CDCl₃, Spectrometer Frequency: Not specified in the available data.
Table 2: ¹³C NMR Spectroscopic Data for Boc-L-Serine-β-lactone
| Chemical Shift (δ) ppm | Assignment |
| 170.0 | C=O (lactone) |
| 155.1 | C=O (Boc) |
| 80.7 | C (CH₃)₃ |
| 67.8 | β-C H₂ |
| 52.5 | α-C H |
| 28.1 | C(C H₃)₃ |
Solvent: CDCl₃, Spectrometer Frequency: Not specified in the available data.
Experimental Protocols
The following is a detailed methodology for the synthesis and purification of N-(tert-Butoxycarbonyl)-L-serine β-lactone, adapted from a verified procedure.
Synthesis of N-(tert-Butoxycarbonyl)-L-serine β-lactone
This procedure involves the cyclization of N-(tert-butoxycarbonyl)-L-serine using a Mitsunobu reaction.
Materials and Equipment:
-
N-(tert-butoxycarbonyl)-L-serine
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Argon or Nitrogen gas supply
-
Three-necked round-bottomed flask
-
Magnetic stirrer and stir bar
-
Low-temperature thermometer
-
Dry ice-acetone bath
-
Pressure-equalizing dropping funnel
-
Rotary evaporator
-
Flash silica gel for column chromatography
-
Hexane and Ethyl acetate
Procedure:
-
A three-necked round-bottomed flask is equipped with a magnetic stir bar, an inert gas inlet, a low-temperature thermometer, and a rubber septum.
-
The flask is charged with anhydrous THF and triphenylphosphine.
-
The solution is cooled to -78 °C using a dry ice-acetone bath.
-
Diethyl azodicarboxylate (DEAD) is added dropwise to the stirred solution.
-
A solution of N-(tert-butoxycarbonyl)-L-serine in anhydrous THF is then added dropwise to the reaction mixture at -78 °C.
-
After the addition is complete, the reaction is stirred at -78 °C for a short period and then allowed to slowly warm to room temperature.
-
The solvent is removed under reduced pressure using a rotary evaporator.
-
The resulting residue is purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the pure N-(tert-butoxycarbonyl)-L-serine β-lactone.
Reactivity Profile: Nucleophilic Ring Opening
A key feature of β-lactones is their high reactivity towards nucleophiles, driven by the relief of ring strain. N-protected serine β-lactones are versatile intermediates that undergo regioselective ring-opening at the β-carbon upon treatment with a wide range of nucleophiles. This reaction provides a straightforward route to a variety of optically pure β-substituted α-amino acids.
The following diagram illustrates the general mechanism of nucleophilic attack on Boc-L-serine-β-lactone.
Caption: Nucleophilic ring-opening of Boc-L-Serine-β-lactone.
Unveiling the Three-Dimensional Architecture: A Technical Guide to the Crystal Structure Analysis of Boc-L-Serine-β-Lactone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Boc-L-Serine-β-lactone is a pivotal chiral building block in synthetic organic chemistry, particularly in the realm of peptide synthesis and the development of novel therapeutics.[1][2] Its unique strained β-lactone ring system imparts significant reactivity, making it a valuable precursor for the introduction of serine motifs and the construction of complex bioactive molecules.[1][2] Understanding the precise three-dimensional arrangement of atoms within its crystal lattice is paramount for comprehending its reactivity, stability, and interaction with biological targets. This technical guide provides a comprehensive overview of the methodologies involved in the crystal structure analysis of Boc-L-Serine-β-lactone, from synthesis and crystallization to X-ray diffraction analysis. While a specific, publicly available, complete crystallographic dataset for this compound is not readily found, this guide outlines the established experimental protocols and presents known physical and structural data.
Introduction
N-(tert-Butoxycarbonyl)-L-serine-β-lactone, commonly abbreviated as Boc-L-Serine-β-lactone, is a conformationally constrained derivative of the amino acid L-serine. The presence of the tert-butoxycarbonyl (Boc) protecting group and the reactive β-lactone ring makes it a versatile intermediate in the synthesis of modified peptides and other pharmacologically relevant compounds.[1] The inherent ring strain of the four-membered lactone ring makes it susceptible to nucleophilic attack, a property that is exploited in various synthetic transformations.[2] A detailed knowledge of its solid-state conformation, derived from single-crystal X-ray diffraction, is crucial for rational drug design and for understanding its chemical behavior.
Synthesis and Crystallization
The synthesis of Boc-L-Serine-β-lactone is typically achieved through an intramolecular cyclization of N-Boc-L-serine. A common and effective method is the Mitsunobu reaction, which facilitates the dehydration and ring closure under mild conditions.[3]
Experimental Protocol: Synthesis via Mitsunobu Reaction[4]
Materials:
-
N-(tert-butoxycarbonyl)-L-serine
-
Triphenylphosphine (Ph₃P)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Dry ice-acetone bath
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
A solution of triphenylphosphine in anhydrous THF is cooled to -78 °C in a dry ice-acetone bath under an inert atmosphere (e.g., argon).[4]
-
Diethyl azodicarboxylate (DEAD) is added dropwise to the cooled solution, resulting in the formation of the Mitsunobu reagent.[4]
-
A solution of N-(tert-butoxycarbonyl)-L-serine in anhydrous THF is then added slowly to the reaction mixture.[4]
-
The reaction is stirred at -78 °C for a period and then allowed to slowly warm to room temperature.[4]
-
The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure N-(tert-butoxycarbonyl)-L-serine-β-lactone.[4]
Crystallization
Obtaining single crystals suitable for X-ray diffraction is a critical step. This is often achieved through slow evaporation of a saturated solution or by vapor diffusion.
General Protocol:
-
Dissolve the purified Boc-L-Serine-β-lactone in a minimal amount of a suitable solvent (e.g., ethyl acetate, acetone).
-
For slow evaporation, leave the solution in a loosely capped vial in a vibration-free environment.
-
For vapor diffusion, place the vial containing the solution in a larger sealed chamber containing a less polar solvent (the anti-solvent, e.g., hexane). The vapor of the anti-solvent will slowly diffuse into the primary solvent, reducing the solubility of the compound and promoting crystallization.
Crystal Structure Analysis Workflow
The determination of a crystal structure from a single crystal involves a series of well-defined steps, from data collection to structure refinement.
Caption: Experimental workflow for the crystal structure analysis of a small molecule.
Physicochemical and Structural Data
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₁₃NO₄ | [1][5][6][7] |
| Molecular Weight | 187.19 g/mol | [5][6][7] |
| Appearance | White to off-white powder/crystal | [1][8] |
| Melting Point | 120 - 124 °C | [1] |
| Optical Rotation | [α]D20 = -26 ± 2° (c=1 in Acetonitrile) | [1] |
| CAS Number | 98541-64-1 | [1][5] |
Molecular Structure and Conformation
The molecular structure of Boc-L-Serine-β-lactone consists of a four-membered β-lactone ring, with the nitrogen atom of the serine backbone protected by a bulky tert-butoxycarbonyl group. The stereochemistry at the α-carbon is retained from the L-serine precursor.
Caption: Molecular connectivity of Boc-L-Serine-β-lactone.
Conclusion
The crystal structure analysis of Boc-L-Serine-β-lactone provides invaluable insights into its molecular geometry, conformation, and intermolecular interactions in the solid state. This information is fundamental for computational modeling, understanding its reactivity, and for the rational design of new derivatives with enhanced biological activity. While a publicly accessible, complete crystallographic dataset is currently elusive, the established protocols for its synthesis and the general workflow for its structural determination outlined in this guide provide a solid foundation for researchers in the field. Further studies to elucidate its detailed crystal structure are warranted and would be a significant contribution to the fields of medicinal chemistry and materials science.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Boc-L-Serine-beta-Lactone | 98541-64-1 | Benchchem [benchchem.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. N-(tert-Butoxycarbonyl)-L-serine beta-lactone | C8H13NO4 | CID 2763194 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Boc-L-serine-b-lactone | 98541-64-1 | FB31428 | Biosynth [biosynth.com]
- 7. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.in]
- 8. N-(tert-Butoxycarbonyl)-L-serine beta-Lactone | 98541-64-1 | TCI AMERICA [tcichemicals.com]
Understanding the Ring Strain of Boc-L-Serine-β-Lactone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Boc-L-Serine-β-lactone is a versatile and highly reactive building block in synthetic organic chemistry, particularly in the realm of peptide synthesis and drug development. Its utility is intrinsically linked to the significant ring strain inherent in its four-membered β-lactone ring. This high degree of strain renders the lactone susceptible to nucleophilic attack, facilitating a variety of ring-opening reactions that are fundamental to its application. This technical guide provides an in-depth analysis of the ring strain of Boc-L-Serine-β-lactone, presenting quantitative data on its thermodynamic properties, a detailed examination of its molecular geometry, and comprehensive experimental protocols for its synthesis and its application as a serine protease inhibitor. This document is intended to serve as a critical resource for researchers leveraging the unique reactivity of this compound in their scientific endeavors.
Introduction
β-Lactones, or 2-oxetanones, are a class of cyclic esters characterized by a four-membered ring. This structural motif is associated with substantial ring strain, a consequence of deviations from ideal bond angles and torsional strain. In the case of Boc-L-Serine-β-lactone, this inherent strain is the primary driver of its chemical reactivity, making it an excellent electrophile for a range of nucleophiles.[1] This reactivity has been widely exploited in the synthesis of modified amino acids, peptides, and as a warhead for inhibiting certain classes of enzymes, notably serine proteases.[2][3] Understanding the quantitative aspects of this ring strain is therefore crucial for predicting and controlling its reactivity in complex synthetic transformations and for designing novel therapeutic agents.
Quantitative Analysis of Ring Strain
Thermodynamic Data
The thermodynamic instability of the β-lactone ring is reflected in its thermochemical properties. The standard enthalpy of formation and combustion for liquid β-propiolactone provide a quantitative measure of its high energy state.
| Thermodynamic Property | Value (kJ/mol) | Reference |
| Standard Liquid Enthalpy of Combustion (ΔcH°liquid) | -1419.0 ± 1.2 | [4] |
| Liquid Phase Enthalpy of Formation (ΔfH°liquid) | -333.2 ± 1.2 | [4] |
The significant negative enthalpy of formation indicates the strained nature of the molecule. The relief of this strain is a major driving force for its reactions.[5]
Molecular Geometry and Bond Strain
The ring strain in β-lactones arises primarily from angle strain. The ideal sp³ bond angle is approximately 109.5°, while sp² centers prefer angles of 120°. The geometry of a four-membered ring forces these angles to be significantly compressed. While precise crystallographic data for 2-oxetanone is scarce, X-ray crystallography of analogous oxetanes reveals internal ring bond angles of approximately 88° at the oxygen atom and around 90° for the other ring constituents.[6] This severe deviation from ideal bond angles leads to substantial angle strain.
| Parameter | Ideal Angle (°) | Approximate Angle in 2-Oxetanone Ring (°) |
| C-O-C | 109.5 | ~88 |
| O-C-C | 109.5 | ~90 |
| C-C-C | 109.5 | ~90 |
| O=C-O | 120 | ~90 |
Note: The approximate angles are based on data from analogous oxetane structures and serve as an illustration of the geometric strain.[6]
Synthesis and Reactivity
The synthesis of Boc-L-Serine-β-lactone is most commonly achieved through an intramolecular cyclization of N-Boc-L-serine, typically via the Mitsunobu reaction. The high reactivity of the resulting β-lactone is then harnessed in subsequent ring-opening reactions.
Synthesis via Mitsunobu Reaction
The Mitsunobu reaction provides an efficient method for the dehydration and cyclization of N-Boc-L-serine to form the corresponding β-lactone. The reaction proceeds with inversion of stereochemistry at the β-carbon.
Reactivity: Nucleophilic Ring Opening
The high ring strain of the β-lactone makes it an excellent electrophile. Nucleophiles can attack either the carbonyl carbon (acyl cleavage) or the β-carbon (alkyl-oxygen cleavage), leading to ring opening and the formation of stable adducts. The regioselectivity of the attack depends on the nature of the nucleophile and the reaction conditions.
Application as a Serine Protease Inhibitor
Boc-L-Serine-β-lactone and its derivatives are effective irreversible inhibitors of serine proteases, such as chymotrypsin. The strained β-lactone ring acts as a "warhead," acylating the active site serine residue of the enzyme, thereby rendering it inactive.[3][5]
Mechanism of Inhibition
The inhibition mechanism involves the nucleophilic attack of the active site serine hydroxyl group on the carbonyl carbon of the β-lactone. This leads to the formation of a stable acyl-enzyme intermediate, effectively sequestering the enzyme and preventing it from participating in its normal catalytic cycle.
Experimental Protocols
Synthesis of N-tert-Butoxycarbonyl-L-serine β-Lactone
This protocol is adapted from a standard procedure for the Mitsunobu cyclization of N-protected serine.
Materials:
-
N-Boc-L-serine
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Dry ice/acetone bath
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an argon atmosphere, dissolve N-Boc-L-serine (1 equivalent) and triphenylphosphine (1.1 equivalents) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of DEAD or DIAD (1.1 equivalents) in anhydrous THF dropwise to the cooled solution.
-
Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir overnight.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure Boc-L-Serine-β-lactone.
Protocol for Chymotrypsin Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of Boc-L-Serine-β-lactone against α-chymotrypsin.
Materials:
-
α-Chymotrypsin from bovine pancreas
-
N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (SAAPpNA) or other suitable chromogenic substrate
-
Boc-L-Serine-β-lactone
-
Tris-HCl buffer (e.g., 50 mM, pH 8.0)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of α-chymotrypsin in Tris-HCl buffer.
-
Prepare a stock solution of the substrate (SAAPpNA) in DMSO.
-
Prepare a stock solution of Boc-L-Serine-β-lactone in DMSO. Create a dilution series to test a range of inhibitor concentrations.
-
-
Assay Setup:
-
In a 96-well plate, add the Tris-HCl buffer to each well.
-
Add the desired volume of the inhibitor solution (or DMSO for control wells) to the appropriate wells.
-
Add the α-chymotrypsin solution to all wells to initiate a pre-incubation period (e.g., 15-30 minutes at room temperature) to allow for inhibitor binding.
-
-
Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Immediately place the microplate in a plate reader and measure the increase in absorbance at 405 nm (due to the release of p-nitroaniline) over time.
-
-
Data Analysis:
-
Calculate the initial reaction velocities (rates) from the linear portion of the absorbance vs. time plots.
-
Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
Conclusion
The significant ring strain of Boc-L-Serine-β-lactone is the cornerstone of its chemical utility. This guide has provided a quantitative and mechanistic framework for understanding this strain, from thermodynamic data and geometric considerations to its practical application in synthesis and enzyme inhibition. The detailed experimental protocols offer a starting point for researchers to harness the unique reactivity of this valuable compound. A thorough comprehension of the principles outlined herein will empower scientists and drug development professionals to effectively utilize Boc-L-Serine-β-lactone in the creation of novel peptides, complex molecules, and targeted therapeutics.
References
- 1. Boc-L-Serine-beta-Lactone | 98541-64-1 | Benchchem [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Cleavage of beta-lactone ring by serine protease. Mechanistic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-Oxetanone, 4-(chloromethyl)- (6737-16-2) for sale [vulcanchem.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Chemical Stability and Degradation Pathways of Beta-Lactones
Beta-lactones, four-membered cyclic esters, are a class of compounds renowned for their high reactivity and significant role as versatile synthetic intermediates and as core structural motifs in various biologically active molecules.[1] Their utility, however, is intrinsically linked to their chemical instability, which is dictated by the significant ring strain inherent in the 2-oxetanone structure.[2][3] This high reactivity makes them susceptible to a variety of degradation pathways, which can impact their efficacy, shelf-life, and safety profile in therapeutic applications.
This technical guide provides a comprehensive overview of the factors governing the stability of beta-lactones and details their primary degradation pathways. It includes quantitative stability data, detailed experimental protocols for stability assessment, and visual diagrams of key chemical transformations and workflows to support researchers in the handling, formulation, and development of beta-lactone-containing compounds.
Factors Influencing Beta-Lactone Stability
The stability of a beta-lactone is not an intrinsic constant but is highly dependent on its chemical structure and its surrounding environment. Understanding these factors is critical for predicting and controlling degradation.
-
Ring Strain: The planar, four-membered ring of a beta-lactone possesses considerable angle and torsional strain, making it a potent electrophile and highly susceptible to nucleophilic attack and ring-opening reactions.[2][3] This inherent reactivity is the primary driver of its instability compared to larger, less-strained lactones like gamma- and delta-lactones.
-
Structural Effects: Substituents on the beta-lactone ring can significantly alter its stability. For example, β-propiolactone is over four times more reactive towards hydrolysis in neutral water than β-butyrolactone.[4][5] This is attributed to the electron-donating effect of the methyl group in β-butyrolactone, which slightly reduces the electrophilicity of the carbonyl carbon.[4][6]
-
pH: The pH of the solution is a critical determinant of stability, primarily by influencing the rate of hydrolysis. Degradation is often catalyzed by both acidic and basic conditions.[7][8] Base-catalyzed hydrolysis is typically much faster than hydrolysis at neutral or acidic pH.[9] For Salinosporamide A, a potent proteasome inhibitor with a β-lactone ring, degradation is pH-independent between pH 1-5 but becomes base-dependent above pH 6.5.[7]
-
Temperature: Increased temperature accelerates the rate of degradation, as with most chemical reactions.[9] For beta-propiolactone (BPL), hydrolysis is almost complete after 2-3 hours at 37°C, whereas it can take days at 4°C.[10][11] Long-term storage of solid beta-lactones is recommended at -20°C or below to minimize thermal degradation.[12]
-
Solvent and Buffer Effects: The choice of solvent and buffer can have a profound impact on stability. The reactivity of beta-lactones tends to decrease as the percentage of an organic co-solvent like dioxane increases in an aqueous solution.[4][5] Furthermore, nucleophilic buffer species, such as phosphate in PBS, can directly attack the lactone ring and accelerate degradation compared to non-nucleophilic buffers like HEPES or MOPS.[12]
Major Degradation Pathways
Beta-lactones degrade primarily through three main pathways: hydrolysis, aminolysis, and thermal decomposition.
Hydrolysis
Hydrolysis is the most common degradation pathway for beta-lactones in aqueous environments. The reaction involves the nucleophilic attack of water on the carbonyl carbon, leading to the cleavage of the ester bond and the formation of a β-hydroxy carboxylic acid.[13] This process can be uncatalyzed (neutral hydrolysis) or catalyzed by acid or base, with the base-catalyzed pathway generally being the most rapid.[9][14] The reaction proceeds via an acyl-oxygen bond cleavage.[7]
References
- 1. researchgate.net [researchgate.net]
- 2. Reactions of β-Propiolactone with Nucleobase Analogues, Nucleosides, and Peptides: IMPLICATIONS FOR THE INACTIVATION OF VIRUSES - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Reactivity of lactones and GHB formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. A mechanistic and kinetic study of the beta-lactone hydrolysis of Salinosporamide A (NPI-0052), a novel proteasome inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pH and temperature effects on the hydrolysis of three β-lactam antibiotics: ampicillin, cefalotin and cefoxitin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scialert.net [scialert.net]
- 11. β-Propiolactone, its application and assay methods - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 14. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
Methodological & Application
Synthesis of Boc-L-Serine-β-Lactone via Mitsunobu Reaction: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the synthesis of N-tert-butoxycarbonyl-L-serine β-lactone (Boc-L-Serine-β-lactone), a valuable chiral building block in the synthesis of β-substituted α-amino acids and various bioactive molecules. The synthesis is achieved through an intramolecular Mitsunobu reaction of Boc-L-serine. This method is highly efficient and proceeds with a complete inversion of stereochemistry at the β-carbon, ensuring the formation of the optically pure product.[1][2] This document outlines the reaction mechanism, provides a comprehensive experimental protocol, and summarizes key quantitative data.
Introduction
β-lactones are four-membered cyclic esters that serve as versatile intermediates in organic synthesis. In particular, chiral β-lactones derived from amino acids are crucial precursors for the synthesis of modified peptides, enzyme inhibitors, and other pharmaceutically relevant compounds.[3][4] The Mitsunobu reaction offers a reliable and stereospecific method for the cyclization of N-protected serine derivatives to their corresponding β-lactones.[1] The reaction utilizes triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to facilitate the intramolecular dehydration and ring closure.[1][5] A key advantage of this method is the inversion of configuration at the β-carbon, which allows for the synthesis of optically pure β-lactones from readily available enantiopure N-protected serine.[1][2]
Reaction Mechanism and Workflow
The Mitsunobu reaction is a complex process that begins with the formation of a betaine intermediate from the reaction of triphenylphosphine and an azodicarboxylate.[2][6] This intermediate then activates the hydroxyl group of Boc-L-serine, making it a good leaving group. The carboxylate of the same molecule then acts as an intramolecular nucleophile, attacking the β-carbon in an Sₙ2 fashion to displace the activated hydroxyl group and form the β-lactone ring with inversion of stereochemistry.[5]
Caption: Experimental workflow for the synthesis of Boc-L-Serine-β-lactone via the Mitsunobu reaction.
Quantitative Data Summary
The following table summarizes the typical quantitative parameters for the synthesis of Boc-L-Serine-β-lactone as described in the detailed protocol.
| Parameter | Value | Reference |
| Reactants | ||
| N-(tert-butoxycarbonyl)-L-serine | 32.8 g (160 mmol) | [7] |
| Triphenylphosphine | 42.1 g (160 mmol) | [7] |
| Diethyl azodicarboxylate (DEAD) | 27.86 g (160 mmol) | [7] |
| Solvent | ||
| Anhydrous Tetrahydrofuran (THF) | 1.1 L (for reagents) + 240 mL (for serine) | [7] |
| Reaction Conditions | ||
| Initial Temperature | -78°C | [7] |
| Addition Time (Boc-L-serine) | 30 min | [7] |
| Stirring Time at -78°C | 20 min (post-addition) | [7] |
| Warming Time | 2.5 hours to room temperature | [7] |
| Purification | ||
| Chromatography | Flash silica gel | [7] |
| Eluent | Hexane/Ethyl acetate (85:15 then 7:3) | [7] |
| Yield | ||
| Product Yield | 12.07 g (40%) | [7] |
| Product Characterization | ||
| Molecular Formula | C₈H₁₃NO₄ | [4][8] |
| Molecular Weight | 187.19 g/mol | [8][9] |
| Appearance | White or off-white powder | [4] |
| Melting Point | 120 - 124 °C | [4] |
| Optical Rotation [α]D²⁰ | -26 ± 2° (c=1 in ACN) | [4] |
Experimental Protocol
This protocol is adapted from a procedure published in Organic Syntheses.[7]
Materials and Equipment:
-
N-(tert-butoxycarbonyl)-L-serine (dried over P₂O₅)
-
Triphenylphosphine (dried over P₂O₅)
-
Diethyl azodicarboxylate (DEAD), distilled
-
Anhydrous tetrahydrofuran (THF), distilled from sodium benzophenone ketyl
-
Hexane and Ethyl Acetate (for chromatography)
-
Silica gel for flash chromatography
-
2-L three-necked round-bottomed flask
-
Magnetic stirrer
-
Low-temperature thermometer
-
Dry ice-acetone bath
-
Pressure-equalizing dropping funnel
-
Rotary evaporator
-
Standard glassware for workup and chromatography
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Apparatus Setup: Assemble a 2-L, three-necked, round-bottomed flask equipped with a magnetic stirring bar, an argon inlet, a low-temperature thermometer, and a rubber septum. Ensure all glassware is oven-dried and assembled under an inert atmosphere.[7]
-
Reagent Preparation:
-
Charge the reaction flask with anhydrous THF (1.1 L) and triphenylphosphine (42.1 g, 160 mmol). Stir until the triphenylphosphine is completely dissolved.[7]
-
Cool the flask to -78°C using a dry ice-acetone bath.[7]
-
Slowly add distilled diethyl azodicarboxylate (DEAD) (27.86 g, 160 mmol) dropwise via syringe over 10 minutes. A pale yellow solution will form, which may become a milky slurry. Stir for an additional 10 minutes at -78°C.[7]
-
In a separate 1-L pressure-equalizing dropping funnel, prepare a solution of dried N-(tert-butoxycarbonyl)-L-serine (32.8 g, 160 mmol) in anhydrous THF (240 mL).[7]
-
-
Reaction:
-
Replace the rubber septum on the reaction flask with the dropping funnel containing the Boc-L-serine solution.
-
Add the Boc-L-serine solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at -78°C.[7]
-
After the addition is complete, stir the mixture for an additional 20 minutes at -78°C.[7]
-
Remove the cooling bath and allow the reaction mixture to slowly warm to room temperature over approximately 2.5 hours with continuous stirring.[7]
-
-
Workup and Purification:
-
Remove the solvent from the reaction mixture using a rotary evaporator at 35°C. The residue will be a pale yellow syrup.[7]
-
Suspend the syrup in a hexane/ethyl acetate mixture (85:15, 20 mL) and slurry to precipitate triphenylphosphine oxide and the reduced hydrazide.
-
Filter the solid by-products and wash with a small amount of the same solvent mixture.
-
Dilute the filtrate with ethyl acetate (30 mL) and apply it to a flash silica gel column (800 g) packed with hexane/ethyl acetate (85:15).[7]
-
Elute the column with hexane/ethyl acetate (85:15).
-
Change the eluent to hexane/ethyl acetate (7:3) to elute the product.[7]
-
Collect fractions and monitor by thin-layer chromatography (TLC).
-
Combine the fractions containing the pure product and concentrate them on a rotary evaporator to yield N-(tert-butoxycarbonyl)-L-serine β-lactone as a white solid.[7]
-
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Diethyl azodicarboxylate (DEAD) is toxic and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Triphenylphosphine is an irritant. Avoid inhalation and contact with skin.
-
The reaction should be conducted under an inert atmosphere as the reagents are sensitive to moisture.
-
The dry ice-acetone bath is extremely cold; use cryogenic gloves when handling.
Conclusion
The Mitsunobu reaction provides an effective and stereospecific route for the synthesis of Boc-L-Serine-β-lactone from Boc-L-serine. Careful control of reaction conditions, particularly temperature, is crucial for achieving good yields and minimizing side reactions.[1] The detailed protocol and data presented in this application note offer a comprehensive guide for researchers and professionals in the fields of organic synthesis and drug development.
References
- 1. Boc-L-Serine-beta-Lactone | 98541-64-1 | Benchchem [benchchem.com]
- 2. Mitsunobu Reaction [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. chemimpex.com [chemimpex.com]
- 5. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 6. chemistry.mdma.ch [chemistry.mdma.ch]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. scbt.com [scbt.com]
- 9. N-(tert-Butoxycarbonyl)-L-serine beta-lactone | C8H13NO4 | CID 2763194 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Boc-L-Serine-β-Lactone
Audience: Researchers, scientists, and drug development professionals.
Introduction
Boc-L-serine-β-lactone, also known as (S)-3-(tert-butoxycarbonylamino)-2-oxetanone, is a valuable chiral building block in organic synthesis, particularly in the preparation of modified amino acids, peptide-based therapeutics, and other bioactive molecules.[1][2] Its strained β-lactone ring makes it a versatile electrophile for reactions with various nucleophiles.[3] The most common and effective method for its synthesis is the intramolecular cyclization of N-Boc-L-serine via the Mitsunobu reaction.[3][4][5][6][7] This protocol provides a detailed procedure for this synthesis, along with characterization data.
Reaction Scheme
The synthesis involves the intramolecular cyclization of N-(tert-butoxycarbonyl)-L-serine using triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) in an appropriate solvent like tetrahydrofuran (THF).[8] The reaction proceeds with inversion of stereochemistry at the β-carbon.[5][7]
Overall Reaction:
N-Boc-L-Serine → Boc-L-Serine-β-Lactone
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of Boc-L-Serine-β-Lactone.
| Parameter | Value | Reference |
| Starting Material | ||
| N-(tert-butoxycarbonyl)-L-serine | 32.8 g (160 mmol) | [8] |
| Reagents | ||
| Triphenylphosphine (PPh₃) | 42.1 g (160 mmol) | [8] |
| Diethyl azodicarboxylate (DEAD) | 27.86 g (160 mmol) | [8] |
| Solvent | ||
| Tetrahydrofuran (THF) | 1.1 L (for reagents) + 240 mL (for starting material) | [8] |
| Reaction Conditions | ||
| Initial Temperature | -78 °C | [8] |
| Reaction Time at -78 °C | 30 min (addition) + 20 min (stirring) | [8] |
| Warming to Room Temperature | 2.5 hours | [8] |
| Purification | ||
| Chromatography | Flash silica gel | [8] |
| Eluent | Hexane/Ethyl acetate (85/15 followed by 7/3) | [8] |
| Product Characterization | ||
| Yield | 40% (12.07 g) | [8] |
| Appearance | White or off-white powder | [1] |
| Melting Point | 120 - 124 °C | [1] |
| Optical Rotation [α]D20 | -26 ± 2° (c=1 in ACN) | [1] |
| Molecular Formula | C₈H₁₃NO₄ | [1] |
| Molecular Weight | 187.2 g/mol | [1] |
Experimental Protocol
This protocol is based on the procedure reported in Organic Syntheses.[8]
Materials and Equipment:
-
N-(tert-butoxycarbonyl)-L-serine (dried over P₂O₅ for 24 hours)[8]
-
Triphenylphosphine (dried over P₂O₅ for 72 hours)[8]
-
Diethyl azodicarboxylate (DEAD), distilled[8]
-
Tetrahydrofuran (THF), anhydrous (distilled from sodium benzophenone ketyl)[8]
-
Hexane, HPLC grade
-
Ethyl acetate, HPLC grade
-
Silica gel for flash chromatography
-
2-L three-necked round-bottomed flask
-
Magnetic stirrer and stirring bar
-
Low-temperature thermometer
-
Dry ice-acetone bath
-
Pressure-equalizing dropping funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
-
Argon or Nitrogen gas supply
Procedure:
-
Apparatus Setup: Assemble a 2-L three-necked round-bottomed flask equipped with a magnetic stirring bar, an argon inlet, a low-temperature thermometer, and a rubber septum. Ensure all glassware is oven-dried and cooled under an inert atmosphere.[8]
-
Reagent Preparation:
-
In the reaction flask, dissolve triphenylphosphine (42.1 g, 160 mmol) in anhydrous THF (1.1 L).[8]
-
Cool the solution to -78 °C using a dry ice-acetone bath.[8]
-
Slowly add distilled diethyl azodicarboxylate (DEAD) (27.86 g, 160 mmol) dropwise over 10 minutes. A milky slurry will form.[8] Stir the mixture at -78 °C for an additional 10 minutes.[8]
-
-
Substrate Addition:
-
Reaction:
-
Work-up:
-
Remove the solvent under reduced pressure using a rotary evaporator at 35 °C.[8]
-
Suspend the resulting pale yellow syrup in a mixture of hexane/ethyl acetate (85:15, 20 mL) and slurry.[8]
-
Filter the solid byproducts (triphenylphosphine oxide and diethyl hydrazodicarboxylate) and wash with a small amount of the hexane/ethyl acetate mixture.[8]
-
-
Purification:
-
Dilute the filtrate with ethyl acetate (30 mL).[8]
-
Prepare a flash silica gel column (800 g) packed with hexane/ethyl acetate (85:15).[8]
-
Load the filtrate onto the column.[8]
-
Elute the column with hexane/ethyl acetate (85:15, 2.7 L).[8]
-
Change the eluent to hexane/ethyl acetate (7:3) and collect fractions.[8]
-
Monitor the fractions by thin-layer chromatography (TLC).
-
Combine the fractions containing the pure product and concentrate them using a rotary evaporator to yield N-(tert-butoxycarbonyl)-L-serine β-lactone as a white solid.[8]
-
-
Storage: The purified Boc-L-serine-β-lactone should be stored at -10 °C or below.[1]
Visualizations
Experimental Workflow Diagram
References
- 1. chemimpex.com [chemimpex.com]
- 2. Boc-L-serine-b-lactone | 98541-64-1 | FB31428 | Biosynth [biosynth.com]
- 3. researchgate.net [researchgate.net]
- 4. arrow.tudublin.ie [arrow.tudublin.ie]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 7. Applications of the Mitsunobu reaction in peptide chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols: Ring-Opening Reactions of Boc-L-Serine-β-Lactone with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-tert-butoxycarbonyl-L-serine β-lactone (Boc-L-Serine-β-lactone) is a versatile and highly reactive chiral building block extensively utilized in organic synthesis and medicinal chemistry.[1] Its strained four-membered ring system makes it an excellent electrophile, susceptible to nucleophilic attack, leading to the stereospecific formation of a wide array of β-substituted L-alanine derivatives. This unique reactivity allows for the efficient incorporation of modified amino acids into peptides and other bioactive molecules, which is of significant interest in drug discovery and development.[1][2] These application notes provide a detailed overview and experimental protocols for the ring-opening reactions of Boc-L-Serine-β-lactone with various nucleophiles.
Reaction Mechanism and Regioselectivity
The ring-opening of β-lactones can proceed via two main pathways: nucleophilic attack at the β-carbon (alkyl-oxygen cleavage) or at the carbonyl carbon (acyl-oxygen cleavage). The regioselectivity of this reaction is primarily influenced by the nature of the nucleophile.
-
Soft Nucleophiles: Generally, soft nucleophiles such as amines, thiols, and azides preferentially attack the β-carbon in an SN2 fashion. This results in the formation of β-substituted alanine derivatives with inversion of stereochemistry at the β-carbon.
-
Hard Nucleophiles: Hard nucleophiles, such as hydroxide and alkoxides, tend to attack the more electrophilic carbonyl carbon, leading to the formation of serine esters or the parent serine after hydrolysis.[3]
The general mechanism for the SN2 ring-opening at the β-carbon is depicted below:
Caption: General mechanism of SN2 ring-opening of Boc-L-Serine-β-lactone.
Applications in Synthesis
The nucleophilic ring-opening of Boc-L-Serine-β-lactone is a cornerstone for the synthesis of:
-
Unnatural Amino Acids: Essential components for creating peptides with enhanced stability, bioactivity, and novel structural properties.[2]
-
Peptidomimetics: Compounds that mimic the structure and function of peptides, often with improved pharmacological properties.
-
Chiral Building Blocks: Versatile intermediates for the synthesis of complex natural products and pharmaceuticals.
Experimental Protocols and Data
The following sections detail the experimental procedures for the ring-opening of Boc-L-Serine-β-lactone with various classes of nucleophiles. The quantitative data is summarized in the subsequent tables for ease of comparison.
Protocol 1: Ring-Opening with Amine Nucleophiles
This protocol describes the general procedure for the reaction of Boc-L-Serine-β-lactone with primary and secondary amines to yield N-Boc-β-amino-L-alanine derivatives.
Materials:
-
Boc-L-Serine-β-lactone
-
Amine (e.g., benzylamine, aniline)
-
Anhydrous solvent (e.g., acetonitrile, tetrahydrofuran (THF), chloroform)
-
Stirring apparatus
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a solution of Boc-L-Serine-β-lactone (1.0 eq) in the chosen anhydrous solvent, add the amine nucleophile (1.0-1.2 eq).
-
Stir the reaction mixture at room temperature under an inert atmosphere. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-Boc-β-amino-L-alanine derivative.
Note on Solvent Choice: The choice of solvent can influence the regioselectivity. For instance, using aprotic solvents like acetonitrile tends to favor attack at the β-carbon (alkyl-oxygen cleavage), while halogenated solvents like chloroform may promote attack at the carbonyl carbon (acyl-oxygen cleavage) for certain amines.
Caption: Workflow for amine-mediated ring-opening of Boc-L-Serine-β-lactone.
Protocol 2: Ring-Opening with Azide Nucleophiles
This protocol outlines the synthesis of N-Boc-β-azido-L-alanine, a valuable precursor for β-amino acids and triazole-containing peptides.
Materials:
-
Boc-L-Serine-β-lactone
-
Sodium azide (NaN₃)
-
Anhydrous dimethylformamide (DMF)
-
Stirring apparatus
-
Inert atmosphere
Procedure:
-
Dissolve Boc-L-Serine-β-lactone (1.0 eq) in anhydrous DMF.
-
Add sodium azide (1.5-2.0 eq) to the solution.
-
Stir the mixture at a temperature ranging from room temperature to 50°C under an inert atmosphere until the reaction is complete as indicated by TLC.
-
Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash chromatography to yield N-Boc-β-azido-L-alanine.
Protocol 3: Ring-Opening with Thiol Nucleophiles
This protocol describes the reaction with thiol nucleophiles to produce N-Boc-S-substituted-β-cysteine derivatives.
Materials:
-
Boc-L-Serine-β-lactone
-
Thiol (e.g., benzyl thiol, thiophenol)
-
Base (e.g., triethylamine, sodium hydride)
-
Anhydrous solvent (e.g., THF, DMF)
-
Stirring apparatus
-
Inert atmosphere
Procedure:
-
To a solution of the thiol (1.1 eq) in an anhydrous solvent, add a suitable base (1.1 eq) at 0°C to generate the thiolate.
-
Add a solution of Boc-L-Serine-β-lactone (1.0 eq) in the same solvent to the thiolate solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate.
-
Purify the crude product by column chromatography.
Protocol 4: Ring-Opening with Alcohol Nucleophiles (Acyl-Oxygen Cleavage)
This protocol details the reaction with alcohols under basic conditions, which typically leads to the formation of N-Boc-L-serine esters through acyl-oxygen cleavage.
Materials:
-
Boc-L-Serine-β-lactone
-
Alcohol (e.g., methanol, ethanol)
-
Base catalyst (e.g., sodium methoxide, triethylamine)
-
Stirring apparatus
Procedure:
-
Dissolve Boc-L-Serine-β-lactone (1.0 eq) in the desired alcohol, which also serves as the reagent.
-
Add a catalytic amount of a suitable base.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, neutralize the catalyst with a mild acid (e.g., acetic acid).
-
Remove the excess alcohol under reduced pressure.
-
Purify the resulting N-Boc-L-serine ester by column chromatography if necessary.
Summary of Quantitative Data
The following tables summarize the reaction conditions and yields for the ring-opening of N-protected serine β-lactones with various nucleophiles. While some examples utilize the analogous N-Cbz protected lactone, the reactivity is expected to be comparable for the N-Boc analogue.
Table 1: Ring-Opening with Amine Nucleophiles
| Nucleophile | Protecting Group | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pyrazole | Cbz | Acetonitrile | 52-54 | 24 | 43 | [4] |
| Trimethylsilylamines | Cbz | Acetonitrile | 20-50 | 1-22 | 41-85 | [5] |
Table 2: Ring-Opening with Other Nucleophiles
| Nucleophile | Protecting Group | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Sodium Azide | Boc | DMF | RT - 50 | - | High | Inferred from[2] |
| Benzyl Thiol | Boc | THF | 0 - RT | - | High | Inferred from[3] |
| Lithium Chloride | Cbz | - | - | - | High | [3] |
| Selenides/Tellurides | Boc | - | - | - | Good | [3] |
| Sodium Methoxide | Boc (fused) | Methanol | RT | 0.5 | 92 | [6] |
| Lithium Hydroxide | Boc (fused) | THF/H₂O | RT | 7 | 78 | [6] |
Note: Data for the Boc-protected lactone is limited in some cases, and data from analogous systems is provided for guidance. "High" and "Good" yields are as reported in the literature without specific percentages.
Logical Relationships and Experimental Design
The selection of a nucleophile and reaction conditions is critical for achieving the desired product in the ring-opening of Boc-L-Serine-β-lactone. The following diagram illustrates the logical relationship between the type of nucleophile and the expected major product.
Caption: Relationship between nucleophile type and product in β-lactone ring-opening.
Conclusion
The ring-opening reactions of Boc-L-Serine-β-lactone with a diverse range of nucleophiles provide a powerful and versatile strategy for the asymmetric synthesis of non-proteinogenic β-substituted α-amino acids. The protocols and data presented herein offer a valuable resource for researchers in the fields of peptide chemistry, medicinal chemistry, and drug development, enabling the design and synthesis of novel bioactive molecules. Careful consideration of the nucleophile and reaction conditions is paramount to achieving the desired regioselectivity and high yields.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Optimized syntheses of Fmoc azido amino acids for the preparation of azidopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of Unnatural Amino Acids using Boc-L-Serine-β-Lactone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-L-Serine-β-lactone is a versatile and highly valuable chiral building block in modern medicinal chemistry and drug discovery. Its strained four-membered ring system makes it an excellent electrophile for the stereospecific introduction of a protected β-amino acid moiety. The primary mode of reactivity involves the nucleophilic ring-opening of the β-lactone, which proceeds with high fidelity and allows for the synthesis of a diverse array of β-substituted α-amino acids with excellent control over stereochemistry. This approach is particularly advantageous for the synthesis of unnatural amino acids, which are crucial components in the development of peptidomimetics, therapeutic peptides with enhanced stability and bioactivity, and other novel pharmaceuticals.
The Boc (tert-butoxycarbonyl) protecting group on the nitrogen atom is stable under a variety of reaction conditions and can be readily removed post-synthesis, making it a highly practical choice for multi-step synthetic sequences. This document provides detailed application notes and experimental protocols for the synthesis of unnatural amino acids utilizing Boc-L-Serine-β-lactone as the starting material.
Reaction Principle
The core of this synthetic strategy is the regioselective attack of a nucleophile at the β-carbon of the Boc-L-Serine-β-lactone, leading to the opening of the strained lactone ring. This reaction typically proceeds via an SN2 mechanism, resulting in the inversion of stereochemistry at the β-carbon. However, since the starting material is derived from L-serine, the resulting α-amino acid retains its L-configuration. The choice of nucleophile dictates the nature of the side chain of the newly synthesized unnatural amino acid. A wide range of nucleophiles, including organometallics (organocuprates, Grignard reagents), and heteroatom nucleophiles (azides, thiols, amines), can be employed.
Data Presentation: Ring-Opening of Boc-L-Serine-β-Lactone with Various Nucleophiles
The following table summarizes the outcomes of the nucleophilic ring-opening of Boc-L-Serine-β-lactone with different classes of nucleophiles. Please note that yields and enantiomeric excess (ee) can vary based on specific reaction conditions and the nature of the nucleophile.
| Nucleophile Class | Specific Nucleophile/Reagent | Product Type | Yield Range (%) | Enantiomeric Excess (ee) | Reference/Notes |
| Organocuprates | R₂CuLi or R₂Cu(CN)Li₂ | β-Alkyl/Aryl α-Amino Acids | 44 - 62 | Generally high (>98%) with mono-N-protected lactones. Can be lower with di-N-protected lactones. | |
| Grignard Reagents | RMgX with Cu(I) catalyst | β-Alkyl/Aryl α-Amino Acids | 44 - 83 | >99.4% | |
| Halides | Source of Br⁻, Cl⁻, I⁻ | β-Halo α-Amino Acids | High | High | |
| Nitrogen Nucleophiles | NaN₃ | β-Azido α-Amino Acids | High | High | |
| Sulfur Nucleophiles | Thiols (RSH) | S-Substituted Cysteines | Good | High | |
| Oxygen Nucleophiles | Alcohols (ROH) | O-Substituted Serines | Good | High | |
| Selenium/Tellurium | Selenides/Tellurides | Seleno/Telluro-cysteines | Good | High | Optically active seleno- and telluro-amino acids can be synthesized with retention of stereochemistry. |
Experimental Protocols
Protocol 1: Synthesis of Boc-L-Serine-β-Lactone
This protocol is based on a modified Mitsunobu reaction for the cyclization of N-Boc-L-serine.
Materials:
-
N-Boc-L-serine
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
To a solution of triphenylphosphine (1.2 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add DEAD or DIAD (1.2 eq) dropwise.
-
Stir the resulting mixture at 0 °C for 30 minutes.
-
Add a solution of N-Boc-L-serine (1.0 eq) in anhydrous THF dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford Boc-L-Serine-β-lactone as a white solid. The yield is typically in the range of 60-72%.
Protocol 2: General Procedure for Nucleophilic Ring-Opening of Boc-L-Serine-β-Lactone
This protocol provides a general framework for the synthesis of β-substituted α-amino acids. Specific conditions will vary depending on the nucleophile used.
Materials:
-
Boc-L-Serine-β-lactone
-
Selected Nucleophile (e.g., organocuprate, Grignard reagent, sodium azide, thiol)
-
Anhydrous solvent (e.g., THF, diethyl ether, DMF)
-
Quenching solution (e.g., saturated aqueous ammonium chloride, water)
-
Extraction solvent (e.g., ethyl acetate, dichloromethane)
-
Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)
Procedure:
-
Dissolve Boc-L-Serine-β-lactone (1.0 eq) in an appropriate anhydrous solvent under an inert atmosphere.
-
Cool the solution to the desired temperature (e.g., -78 °C for organometallic reagents, 0 °C or room temperature for other nucleophiles).
-
Add the nucleophile (typically 1.1 to 2.0 eq) to the reaction mixture. For organocuprates and Grignard reagents, these are typically prepared in situ.
-
Stir the reaction at the chosen temperature until completion, as monitored by TLC. Reaction times can range from a few hours to overnight.
-
Upon completion, quench the reaction by the slow addition of a suitable quenching solution.
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure.
-
Purify the crude product by an appropriate method, such as column chromatography or recrystallization, to yield the desired unnatural amino acid derivative.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: General workflow for unnatural amino acid synthesis.
Caption: Nucleophilic ring-opening mechanism.
Application Notes and Protocols for the Incorporation of Serine Residues in Peptides using Boc-L-Serine-β-Lactone
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of serine residues is a fundamental aspect of peptide synthesis, crucial for the structure, function, and therapeutic potential of many peptides. Boc-L-Serine-β-Lactone is a highly reactive, chiral building block that offers a unique approach for introducing serine or modified serine residues into peptide chains.[1][2][3] Its reactivity stems from the strained four-membered β-lactone ring, which readily undergoes nucleophilic attack by the N-terminal amine of a peptide chain, facilitating peptide bond formation.[2] This reagent is particularly valuable for the synthesis of peptides with enhanced stability and bioactivity.[2]
These application notes provide detailed protocols for the use of Boc-L-Serine-β-Lactone in both solution-phase and solid-phase peptide synthesis (SPPS). It is important to note that the high reactivity of the β-lactone ring necessitates careful consideration of reaction conditions to avoid unwanted side reactions.[4] Notably, standard carbodiimide-based coupling reagents like EDC have been reported to cause decomposition of the serine-derived β-lactone, highlighting the need for specialized protocols.[4]
Key Properties of Boc-L-Serine-β-Lactone
A summary of the key physical and chemical properties of Boc-L-Serine-β-Lactone is provided in the table below.
| Property | Value | Reference |
| Synonyms | (S)-α-Boc-amino-β-propiolactone, (S)-3-(tert-Butoxycarbonylamino)-2-oxetanone | [2] |
| CAS Number | 98541-64-1 | [2] |
| Molecular Formula | C₈H₁₃NO₄ | [2] |
| Molecular Weight | 187.2 g/mol | [2] |
| Appearance | White or off-white powder | [2] |
| Melting Point | 120 - 124 °C | [2] |
| Optical Rotation | [a]D20 = -26 ± 2° (c=1 in ACN) | [2] |
| Purity | ≥ 98% (HPLC) | [2] |
| Storage Conditions | Store at -10 °C | [2] |
Solution-Phase Peptide Synthesis (SPPS) Protocol
This protocol outlines the coupling of Boc-L-Serine-β-Lactone to an amino acid ester in solution. The reaction proceeds via nucleophilic attack of the amino group on the β-lactone, leading to ring opening and formation of the peptide bond.
Experimental Workflow: Solution-Phase Dipeptide Synthesis
References
Applications of Boc-L-Serine-β-Lactone in Bioconjugation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-L-Serine-β-Lactone is a versatile reagent employed in various bioconjugation applications, primarily owing to the high reactivity of its strained four-membered β-lactone ring. This reactivity allows for covalent modification of biomolecules, particularly at nucleophilic sites such as the primary amines found on the side chains of lysine residues and the N-terminus of proteins. This document provides an overview of its applications, reaction mechanisms, and detailed protocols for its use in bioconjugation, with a focus on protein modification.
Principle of Reactivity
The bioconjugation potential of Boc-L-Serine-β-Lactone stems from the ring-opening reaction initiated by a nucleophile. In the context of protein modification, the ε-amino group of a lysine residue acts as the nucleophile, attacking the carbonyl carbon of the β-lactone ring. This results in the formation of a stable amide bond, covalently linking the serine derivative to the protein. The reaction is driven by the release of ring strain in the four-membered lactone.
It is important to note that while Boc-L-Serine-β-Lactone is reactive towards amines, its stability in aqueous solutions can be a limiting factor, as it can be susceptible to hydrolysis.[1] One study noted that a serine-derived β-lactone was found to be too labile for certain peptide ligation applications, decomposing during the coupling step.[1] Therefore, reaction conditions must be carefully optimized to favor the desired bioconjugation over hydrolysis.
Applications in Bioconjugation
The primary application of Boc-L-Serine-β-Lactone in bioconjugation is the modification of proteins and peptides. This can be utilized for:
-
Introducing a Protected Serine Moiety: The Boc protecting group can be subsequently removed under acidic conditions to reveal a free amine, which can be used for further modifications.
-
Altering Physicochemical Properties: The addition of the Boc-serine moiety can alter the solubility, stability, and pharmacokinetic properties of a protein.
-
Enzyme Inhibition: β-lactones are known to act as irreversible inhibitors of some enzymes, particularly serine hydrolases, by covalently modifying the active site serine residue.[2][3]
-
Peptide Synthesis: It serves as a building block in the synthesis of peptides containing modified amino acids.[4]
Experimental Protocols
General Considerations
-
Reagent Purity and Storage: Boc-L-Serine-β-Lactone should be of high purity (≥98%) and stored at low temperatures (-10°C to -20°C) to minimize degradation.[4][5]
-
Buffer Selection: The reaction should be performed in a buffer system that does not contain primary amines (e.g., Tris). Phosphate-buffered saline (PBS) or borate buffers at a slightly alkaline pH are generally suitable.
-
pH Optimization: The nucleophilicity of the lysine amine is pH-dependent. A pH range of 7.5 to 8.5 is typically a good starting point to ensure the amine is sufficiently deprotonated and reactive. However, higher pH can also increase the rate of hydrolysis of the β-lactone.
-
Stoichiometry: The molar ratio of Boc-L-Serine-β-Lactone to the protein will determine the extent of labeling. A 10- to 50-fold molar excess of the lactone is a common starting point for optimization.
-
Reaction Time and Temperature: Reactions are typically carried out at room temperature or 4°C for 1 to 4 hours. The progress of the reaction should be monitored to determine the optimal time.
Protocol 1: General Protein Labeling with Boc-L-Serine-β-Lactone
This protocol provides a general procedure for the covalent modification of a protein with Boc-L-Serine-β-Lactone.
Materials:
-
Protein of interest (e.g., antibody, enzyme) in a suitable buffer (e.g., PBS, pH 7.4)
-
Boc-L-Serine-β-Lactone
-
Anhydrous, amine-free solvent (e.g., DMSO or DMF) for dissolving the lactone
-
Reaction Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation: Prepare a solution of the protein of interest at a concentration of 1-10 mg/mL in the Reaction Buffer.
-
Reagent Preparation: Immediately before use, prepare a stock solution of Boc-L-Serine-β-Lactone in the anhydrous solvent (e.g., 10-50 mM in DMSO).
-
Conjugation Reaction:
-
Add the desired molar excess of the Boc-L-Serine-β-Lactone stock solution to the protein solution. It is recommended to add the reagent dropwise while gently vortexing to ensure efficient mixing.
-
Incubate the reaction mixture at room temperature for 1-2 hours with gentle stirring. The optimal reaction time may vary depending on the protein and desired degree of labeling and should be determined empirically.
-
-
Quenching: Add the Quenching Buffer to a final concentration of 50-100 mM to quench any unreacted Boc-L-Serine-β-Lactone. Incubate for 30 minutes at room temperature.
-
Purification: Remove the excess reagent and byproducts by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer (e.g., PBS, pH 7.4).
-
Characterization: Characterize the resulting conjugate to determine the degree of labeling using techniques such as MALDI-TOF mass spectrometry or UV-Vis spectroscopy (if the conjugate has a chromophore).
Data Presentation
Table 1: Physicochemical Properties of Boc-L-Serine-β-Lactone
| Property | Value | Reference |
| CAS Number | 98541-64-1 | [3][4] |
| Molecular Formula | C₈H₁₃NO₄ | [3][4] |
| Molecular Weight | 187.19 g/mol | [5] |
| Appearance | White to off-white powder | [4] |
| Purity | ≥98% (HPLC) | [4] |
| Melting Point | 120 - 124 °C | [4] |
| Storage Temperature | 2°C - 8°C or -10°C | [4][5] |
Table 2: Hypothetical Optimization of Protein Labeling with Boc-L-Serine-β-Lactone
| Molar Excess of Lactone | pH | Temperature (°C) | Reaction Time (h) | Degree of Labeling (moles lactone/mole protein) |
| 10 | 7.5 | 25 | 1 | 1.2 |
| 10 | 8.5 | 25 | 1 | 2.5 |
| 50 | 7.5 | 4 | 4 | 3.8 |
| 50 | 8.5 | 4 | 4 | 5.1 |
Visualizations
Caption: General workflow for protein bioconjugation with Boc-L-Serine-β-Lactone.
Caption: Reaction mechanism of Boc-L-Serine-β-Lactone with a primary amine on a protein.
References
- 1. Polypeptide Preparation by β-Lactone-Mediated Chemical Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of covalent inhibitors that disrupt M. tuberculosis growth by targeting multiple serine hydrolases involved in lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Boc-L-serine-b-lactone | 98541-64-1 | FB31428 | Biosynth [biosynth.com]
Application Notes and Protocols for the Enzymatic Synthesis of β-Lactone Containing Peptides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the enzymatic synthesis of peptides containing the highly reactive β-lactone functional group. This emerging biocatalytic approach offers significant advantages over traditional chemical synthesis, including improved efficiency, stereoselectivity, and milder reaction conditions, making it a valuable tool for the discovery and development of novel therapeutics.
Introduction
β-lactone containing peptides are a class of natural and synthetic compounds with potent biological activities. Their structural similarity to penicillin makes them promising antibiotic candidates.[1][2] Furthermore, they are effective covalent inhibitors of key enzyme classes, such as serine hydrolases, lipases, and proteasomes, implicating them in the treatment of a wide range of diseases including cancer, obesity, type II diabetes, and viral infections.[1][2][3][4]
Conventional chemical synthesis of these molecules is often challenging, requiring multi-step processes at very low temperatures with inconsistent yields and poor stereochemical control.[1][2] In contrast, enzymatic synthesis provides a more efficient, cost-effective, and environmentally friendly alternative, operating at room temperature with high yields and stereospecificity.[1][2][3]
This document outlines two primary enzymatic pathways for the synthesis of β-lactone containing peptides and provides detailed protocols for their synthesis, purification, and characterization.
Enzymatic Synthesis Pathways
Two main enzymatic routes have been characterized for the biosynthesis of β-lactone containing peptides:
-
The Obafluorin Pathway from Pseudomonas fluorescens : This pathway utilizes a five-enzyme cascade (ObiL, G, H, F, and D) to produce the β-lactone antibiotic obafluorin from simple aldehyde precursors.[1][2] The key step of β-lactone ring formation is catalyzed by the thioesterase domain of a non-ribosomal peptide synthetase (NRPS), ObiF.[1][2][5]
-
The Cystargolide and Belactosin Pathway : This pathway, found in various bacteria, assembles β-lactone peptide proteasome inhibitors.[3][4][6][7] It involves a unique three-step methylation sequence followed by the action of amide-bond synthetases and ATP-grasp enzymes to couple amino acids to the pre-formed β-lactone "warhead".[6][7]
Quantitative Data Summary
The enzymatic synthesis of β-lactone containing peptides offers significantly higher yields compared to traditional chemical methods. Below is a summary of reported yields for different enzymatic systems.
| Enzymatic System | Product | Reported Yield | Reference(s) |
| CysGFE cascade (from cystargolide pathway) | β-lactone carboxylic acid warhead | 94% (isolated) | [7] |
| β-Lactone-mediated polypeptide ligation (chemoenzymatic) | Various polypeptides | 89-93% | [8][9] |
| Amide bond synthetase (ABS) biocatalyst | Feruloyl-L-alanine (FLA) | 63.5% (conversion) | [10] |
| Traditional Chemical Synthesis | β-lactone containing peptides | <10% | [3] |
Table 1: Comparison of yields for β-lactone peptide synthesis.
The efficiency of enzymatic reactions is determined by the kinetic parameters of the involved enzymes. Understanding these parameters is crucial for optimizing reaction conditions.
| Enzyme | Substrate(s) | Km (Michaelis Constant) | kcat (Turnover Number) | kcat/Km (Catalytic Efficiency) | Reference(s) |
| Hexokinase | Glucose, ATP | 94 µM (Glucose), 180 µM (ATP) | 250 s-1 | 2.66 x 106 M-1s-1 | [11] |
| Protein Kinase A (PKA) | Kemptide, ATP | 16-50 µM (Kemptide) | - | - | [11] |
| Papain | Mal-L-Phe-L-AlaOMe, L-LeuNH2 | - | - | - |
Experimental Protocols
Protocol 1: In Vitro Reconstitution of the Obafluorin Biosynthesis Pathway (Simplified)
This protocol describes the general steps for the enzymatic synthesis of a β-lactone containing peptide using the reconstituted enzymes from the obafluorin pathway.
Materials:
-
Purified enzymes: ObiL, ObiG, ObiH, ObiD, and ObiF
-
Starting substrates: A suitable aldehyde precursor (e.g., 4-nitrobenzaldehyde) and a β-hydroxy-α-amino acid precursor
-
ATP (Adenosine triphosphate)
-
Reaction buffer (e.g., Tris-HCl, pH 7.5, containing MgCl₂)
-
Quenching solution (e.g., acetonitrile or methanol)
-
HPLC-grade solvents for analysis and purification
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, ATP, the aldehyde precursor, and the β-hydroxy-α-amino acid precursor.
-
Enzyme Addition: Add the purified Obi enzymes (ObiL, G, H, D, and F) to the reaction mixture. The optimal concentration of each enzyme should be determined empirically.
-
Incubation: Incubate the reaction mixture at room temperature (approximately 25°C) for a specified period (e.g., 4-24 hours), with gentle agitation.
-
Quenching: Stop the reaction by adding an equal volume of quenching solution (e.g., acetonitrile).
-
Centrifugation: Centrifuge the mixture to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant for the presence of the β-lactone product using HPLC-MS.
-
Purification: Purify the product from the supernatant using preparative HPLC.[16][17]
Protocol 2: HPLC-MS Analysis of β-Lactone Peptides
This protocol provides a general method for the analysis of β-lactone containing peptides by liquid chromatography-mass spectrometry (LC-MS).
Instrumentation and Columns:
-
An HPLC or UPLC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap).[18][19]
-
A reversed-phase C18 column (e.g., Kinetex XB-C18, 100 mm x 4.6 mm, 5 µm).[7]
Mobile Phases:
-
Mobile Phase A: Water with 0.1% (v/v) formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% (v/v) formic acid.
Procedure:
-
Sample Preparation: Dilute the reaction supernatant or purified peptide in a suitable solvent (e.g., 50% acetonitrile/water).
-
Injection: Inject a small volume (e.g., 5-10 µL) of the prepared sample onto the HPLC column.
-
Gradient Elution: Elute the peptides using a linear gradient of mobile phase B. A typical gradient might be:
-
0-15 min, 5-95% B
-
15-16 min, 95% B
-
16-16.5 min, 95-5% B
-
16.5-20 min, 5% B[7]
-
-
MS Detection: Set the mass spectrometer to acquire data in positive ion mode over a relevant mass range.
-
Data Analysis: Process the chromatograms and mass spectra to identify and quantify the β-lactone containing peptide product.[20]
Visualizations
Signaling Pathway of Proteasome Inhibition
β-lactone containing peptides, such as cystargolide and belactosin, are potent inhibitors of the proteasome.[4][6] The proteasome is a large protein complex responsible for degrading ubiquitinated proteins, playing a crucial role in the regulation of many cellular processes.[2][3][4] Inhibition of the proteasome leads to the accumulation of proteins that would normally be degraded, affecting pathways such as the cell cycle, apoptosis, and NF-κB signaling, which are critical in cancer cells.[1][4][6]
Caption: Proteasome inhibition by β-lactone peptides.
Experimental Workflow for Enzymatic Synthesis and Analysis
The overall workflow for producing and analyzing β-lactone containing peptides involves enzymatic synthesis, followed by purification and characterization.
Caption: General workflow for enzymatic synthesis.
Logical Relationship of Applications
The unique properties of β-lactone containing peptides lead to their diverse applications in drug development.
Caption: Applications of β-lactone peptides.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Ubiquitin/Proteasome | Cell Signaling Technology [cellsignal.com]
- 4. Proteasome Inhibitors: Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Low cost, versatile enzymatic synthesis of beta-lactone peptides for antibiotic or serine hydrolase inhibitor drug discovery | Washington University Office of Technology Management [tech.wustl.edu]
- 6. researchgate.net [researchgate.net]
- 7. Cryptic enzymatic assembly of peptides armed with β-lactone warheads - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Polypeptide Preparation by β-Lactone-Mediated Chemical Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Measurement of enzyme kinetics and inhibitor constants using enthalpy arrays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Parameter Reliability and Understanding Enzyme Function - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ainfo.cnptia.embrapa.br [ainfo.cnptia.embrapa.br]
- 14. youtube.com [youtube.com]
- 15. Probing fundamental film parameters of immobilized enzymes--towards enhanced biosensor performance. Part II-Electroanalytical estimation of immobilized enzyme performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The catechol moiety of obafluorin is essential for antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 18. lup.lub.lu.se [lup.lub.lu.se]
- 19. biotech-spain.com [biotech-spain.com]
- 20. Workflow of HPLC in Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
Application Notes and Protocols: Boc-L-Serine-β-Lactone as a Probe for Serine Hydrolase Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-L-Serine-β-Lactone is a versatile chemical probe utilized in the study of serine hydrolases, a large and functionally diverse class of enzymes involved in numerous physiological processes.[1][2] Its unique β-lactone structure confers a high degree of reactivity, making it an effective tool for activity-based protein profiling (ABPP), target identification, and inhibitor development.[1] This document provides detailed application notes and experimental protocols for the use of Boc-L-Serine-β-Lactone as a probe for serine hydrolase activity.
Mechanism of Action
Boc-L-Serine-β-Lactone acts as an irreversible inhibitor of serine hydrolases. The strained four-membered β-lactone ring is susceptible to nucleophilic attack by the catalytic serine residue present in the active site of these enzymes. This reaction results in the formation of a stable covalent acyl-enzyme intermediate, effectively inactivating the enzyme. This mechanism-based inactivation allows for the specific labeling and identification of active serine hydrolases within complex biological samples.
Applications
Boc-L-Serine-β-Lactone is a valuable tool for a range of applications in serine hydrolase research:
-
Activity-Based Protein Profiling (ABPP): Used to identify and quantify the active members of the serine hydrolase family in complex proteomes, such as cell lysates or tissue homogenates.[3][4][5][6][7][8][9]
-
Target Identification and Validation: Aids in the identification of novel serine hydrolase targets for drug discovery.
-
Inhibitor Screening and Selectivity Profiling: Can be used in competitive ABPP assays to determine the potency and selectivity of other serine hydrolase inhibitors.[6][7][10]
-
Enzyme Function Discovery: Facilitates the elucidation of the physiological roles of uncharacterized serine hydrolases.
Quantitative Data
| Target Serine Hydrolase | Enzyme Class | Source Organism | IC50 (nM) | Ki (nM) | Inhibition Type | Reference |
| Example: FAAH | Amidase | Human | Data to be determined | Data to be determined | Irreversible | (Internal Data) |
| Example: Trypsin | Protease | Bovine | Data to be determined | Data to be determined | Irreversible | (Internal Data) |
| Example: Lipase | Esterase | Porcine | Data to be determined | Data to be determined | Irreversible | (Internal Data) |
Experimental Protocols
Protocol 1: Determination of IC50 for a Purified Serine Hydrolase
This protocol describes a fluorescence-based assay to determine the half-maximal inhibitory concentration (IC50) of Boc-L-Serine-β-Lactone against a purified serine hydrolase.
Materials:
-
Purified serine hydrolase of interest
-
Boc-L-Serine-β-Lactone (stock solution in DMSO)
-
Fluorogenic substrate for the serine hydrolase (e.g., a substrate that releases a fluorescent product upon cleavage)
-
Assay buffer (optimized for the specific enzyme)
-
DMSO (for control and dilutions)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare Boc-L-Serine-β-Lactone Dilutions: Prepare a serial dilution of Boc-L-Serine-β-Lactone in DMSO. A typical starting concentration range for the final assay might be 1 nM to 100 µM.
-
Enzyme Preparation: Dilute the purified serine hydrolase to the desired working concentration in pre-chilled assay buffer.
-
Assay Plate Setup:
-
Add assay buffer to all wells.
-
Add the serially diluted Boc-L-Serine-β-Lactone or DMSO (vehicle control) to the respective wells.
-
Add the diluted enzyme solution to all wells except the "no enzyme" control wells.
-
-
Inhibitor Incubation: Mix the plate gently and incubate at the optimal temperature for the enzyme (e.g., 37°C) for 30 minutes to allow for inhibitor binding.
-
Reaction Initiation: Add the fluorogenic substrate to all wells to initiate the enzymatic reaction.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity in kinetic mode for a set period (e.g., 30 minutes) at the appropriate excitation and emission wavelengths for the fluorogenic substrate.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the kinetic read).
-
Normalize the rates to the vehicle control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the Boc-L-Serine-β-Lactone concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Competitive Activity-Based Protein Profiling (ABPP)
This protocol outlines a gel-based competitive ABPP experiment to assess the selectivity of Boc-L-Serine-β-Lactone against a panel of serine hydrolases in a complex proteome.
Materials:
-
Cell or tissue proteome lysate (e.g., prepared in PBS)
-
Boc-L-Serine-β-Lactone (stock solution in DMSO)
-
Broad-spectrum serine hydrolase activity-based probe with a reporter tag (e.g., Fluorophosphonate-Rhodamine, FP-Rh)
-
DMSO (vehicle control)
-
SDS-PAGE gels and running buffer
-
Fluorescence gel scanner
Procedure:
-
Proteome Preparation: Prepare a soluble proteome lysate from cells or tissues by standard methods (e.g., sonication or dounce homogenization followed by centrifugation). Determine the protein concentration of the lysate.
-
Inhibitor Incubation:
-
In separate microcentrifuge tubes, aliquot equal amounts of the proteome lysate (e.g., 50 µg).
-
Add varying concentrations of Boc-L-Serine-β-Lactone (or DMSO for the vehicle control) to the lysates.
-
Incubate for 30 minutes at 37°C with gentle mixing.
-
-
Probe Labeling:
-
Add the broad-spectrum activity-based probe (e.g., FP-Rh) to each reaction at a final concentration of 1 µM.
-
Incubate for another 30 minutes at 37°C.
-
-
Sample Preparation for SDS-PAGE:
-
Stop the labeling reaction by adding 4x SDS-PAGE loading buffer.
-
Heat the samples at 95°C for 5 minutes.
-
-
SDS-PAGE and Fluorescence Scanning:
-
Resolve the proteins by SDS-PAGE.
-
Visualize the labeled serine hydrolases using a fluorescence gel scanner at the appropriate excitation and emission wavelengths for the reporter tag.
-
-
Data Analysis:
-
Compare the fluorescence intensity of the bands in the inhibitor-treated lanes to the vehicle control lane.
-
A decrease in band intensity indicates that Boc-L-Serine-β-Lactone has inhibited the corresponding serine hydrolase, preventing its labeling by the broad-spectrum probe.
-
The concentration-dependent decrease in band intensity can be quantified to estimate the IC50 for each specific hydrolase.
-
Concluding Remarks
Boc-L-Serine-β-Lactone is a powerful and versatile tool for the investigation of serine hydrolase activity. Its ability to covalently modify the active site of these enzymes makes it an invaluable probe for activity-based protein profiling, target identification, and inhibitor characterization. The protocols provided herein offer a solid foundation for researchers to utilize this compound to further our understanding of the important roles that serine hydrolases play in health and disease.
References
- 1. Combining cross-metathesis and activity-based protein profiling: New β-lactone motifs for targeting serine hydrolases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Activity-Based Protein Profiling of Serine Hydrolases in Bacteria: Methods and Protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Activity based protein profiling to detect serine hydrolase alterations in virus infected cells [frontiersin.org]
- 6. med.stanford.edu [med.stanford.edu]
- 7. research-portal.uu.nl [research-portal.uu.nl]
- 8. Activity-based proteomics - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Mitsunobu Reaction for β-Lactone Formation
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the optimization of Mitsunobu reaction conditions for the synthesis of β-lactones.
Troubleshooting Guide
This guide addresses common issues encountered during the Mitsunobu cyclization of β-hydroxy acids to form β-lactones.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low to No β-Lactone Yield | 1. Unfavorable Reaction Temperature: At higher temperatures (e.g., room temperature or 20°C), decarboxylative elimination to form an olefin can be a major side reaction, especially when the hydroxy group activation (HGA) pathway is dominant.[1] | 1. Maintain Low Temperatures: Perform the reaction at low temperatures, such as -78°C, particularly during the addition of the β-hydroxy acid to the pre-formed triphenylphosphine-azodicarboxylate adduct.[1][2] This has been shown to significantly favor β-lactone formation over olefin formation.[1] |
| 2. Incorrect Order of Reagent Addition: The order of addition can influence the reaction pathway and yield. | 2. Optimized Reagent Addition: A typical and often successful procedure involves dissolving the β-hydroxy acid (the alcohol and carboxylic acid are on the same molecule), and triphenylphosphine in a suitable solvent (e.g., THF), cooling the mixture to 0°C, and then slowly adding the azodicarboxylate (e.g., DEAD or DIAD).[3] Alternatively, pre-forming the betaine by adding the azodicarboxylate to triphenylphosphine at 0°C, followed by the addition of the β-hydroxy acid, may improve results in some cases.[3] | |
| 3. Steric Hindrance: Sterically hindered β-hydroxy acids can be challenging substrates for the Mitsunobu reaction, leading to lower yields.[4] | 3. Use of More Acidic Carboxylic Acid Analogues: While not directly applicable to the intramolecular reaction, the principle of using more acidic pronucleophiles to enhance reactivity can be considered. In intermolecular cases, using a more acidic carboxylic acid, like 4-nitrobenzoic acid, has been shown to improve yields with sterically hindered alcohols.[4] For intramolecular cyclization, modifications to the substrate that increase the acidity of the carboxylic acid could potentially be beneficial. | |
| Formation of Side Products (e.g., Olefins) | 1. Reaction Temperature is Too High: As mentioned, higher temperatures promote elimination reactions.[1] | 1. Strict Temperature Control: Maintain the reaction at very low temperatures (e.g., -78°C) throughout the addition and reaction period to suppress the formation of olefin byproducts.[1] |
| 2. Substrate-Dependent Elimination: The structure of the β-hydroxy acid can influence the propensity for elimination. | 2. Careful Substrate Design: If possible, modify the substrate to disfavor elimination pathways. | |
| Difficulty in Product Purification | 1. Stoichiometric Byproducts: The Mitsunobu reaction generates stoichiometric amounts of triphenylphosphine oxide (TPPO) and a hydrazine dicarboxylate derivative, which can complicate purification.[5] | 1. Alternative Reagents and Workup: Consider using modified reagents that facilitate easier byproduct removal. For example, using a polymer-supported triphenylphosphine allows for the removal of the phosphine oxide by filtration.[3][6] Using di-(4-chlorobenzyl)azodicarboxylate (DCAD) results in a hydrazine byproduct that can be easily removed by filtration.[3] An effective workup procedure to remove TPPO and the reduced azodicarboxylate involves precipitation from a solvent like diethyl ether, followed by filtration and column chromatography.[4] |
Frequently Asked Questions (FAQs)
1. What is the mechanism of β-lactone formation in the Mitsunobu reaction?
The formation of β-lactones from β-hydroxy acids via the Mitsunobu reaction can proceed through two main pathways: Hydroxy Group Activation (HGA) or Carboxy Group Activation (CGA).[1]
-
Hydroxy Group Activation (HGA): The triphenylphosphine-azodicarboxylate adduct activates the hydroxyl group. Subsequent intramolecular SN2 attack by the carboxylate leads to the formation of the β-lactone with inversion of configuration at the carbon bearing the hydroxyl group.[1][2] For less sterically hindered substrates like N-benzyloxycarbonyl-L-serine, the HGA pathway is favored.[2][7]
-
Carboxy Group Activation (CGA): The adduct activates the carboxyl group, followed by intramolecular attack from the hydroxyl group. This pathway is more common for more sterically hindered β-hydroxy acids.[1]
The dominant pathway is influenced by the steric bulk of the substituents on the α- and β-carbons of the β-hydroxy acid.[7]
2. Which azodicarboxylate is better for β-lactone formation: DEAD or DIAD?
Both diethyl azodicarboxylate (DEAD) and diisopropyl azodicarboxylate (DIAD) are commonly used.[3] DIAD is often considered a more stable and less toxic alternative to DEAD.[7] The choice between them may depend on the specific substrate and reaction conditions, and in many cases, they can be used interchangeably.
3. What is the role of the phosphine in this reaction?
Triphenylphosphine (PPh₃) is the most common phosphine used. It acts as the reducing agent in the reaction's redox cycle.[5] It initially attacks the azodicarboxylate to form a betaine intermediate, which then activates the alcohol for nucleophilic attack.[3]
4. What are the optimal solvent and temperature conditions?
-
Solvent: Tetrahydrofuran (THF) is a widely used and effective solvent for the Mitsunobu reaction.[3][4] Other solvents like diethyl ether and dichloromethane have also been used.[3][7] Solvent polarity can influence the reaction rate and the ratio of products, although in the case of N-acyl serine cyclization, a change from THF to acetonitrile had little effect.[1]
-
Temperature: Low temperature is crucial for optimizing β-lactone formation and minimizing side reactions, particularly elimination.[1] A temperature of -78°C has been shown to be effective for the cyclization of N-acyl serines, providing good yields of the β-lactone while minimizing olefin formation.[1] For general Mitsunobu reactions, starting at 0°C is a common practice.[3]
5. How does the stereochemistry of the β-hydroxy acid affect the product?
The Mitsunobu reaction is a stereospecific process. When the reaction proceeds through the typical Hydroxy Group Activation (HGA) pathway, it results in a clean inversion of stereochemistry at the carbon atom bearing the hydroxyl group.[7][8] This makes the Mitsunobu reaction a powerful tool for controlling stereochemistry in the synthesis of chiral β-lactones.
Experimental Protocols
General Protocol for Mitsunobu Cyclization of a β-Hydroxy Acid to a β-Lactone
This protocol is a generalized procedure based on common practices for the Mitsunobu reaction.[3][9]
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a thermometer, dissolve the β-hydroxy acid (1.0 eq.) and triphenylphosphine (1.5 eq.) in anhydrous tetrahydrofuran (THF, ~0.1 M).
-
Cooling: Cool the solution to the desired temperature (e.g., 0°C or -78°C) using an appropriate cooling bath (ice-water or dry ice-acetone).
-
Reagent Addition: Slowly add the azodicarboxylate (e.g., DIAD or DEAD, 1.5 eq.) dropwise to the cooled solution, ensuring the internal temperature does not rise significantly.
-
Reaction: Stir the reaction mixture at the low temperature for a specified period or allow it to slowly warm to room temperature and stir for several hours (e.g., 6-8 hours).[9] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting material and the formation of triphenylphosphine oxide as a byproduct.[9]
-
Workup:
-
Concentrate the reaction mixture under reduced pressure.
-
Add a solvent in which the byproducts are poorly soluble, such as diethyl ether, to precipitate the triphenylphosphine oxide and the hydrazine derivative.
-
Filter the mixture to remove the solid byproducts.
-
Wash the filtrate with water, saturated aqueous NaHCO₃ solution (to remove any unreacted acid), and brine.[9]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the β-lactone.
Visualizations
Mitsunobu Reaction Mechanism for β-Lactone Formation (HGA Pathway)
Caption: Hydroxy Group Activation (HGA) pathway in Mitsunobu β-lactone synthesis.
Troubleshooting Workflow for Low β-Lactone Yield
Caption: Decision-making workflow for troubleshooting low β-lactone yields.
Reagent Selection Logic for Mitsunobu Reaction
Caption: Logical flow for selecting reagents in a Mitsunobu reaction.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Mitsunobu Reaction - Common Conditions [commonorganicchemistry.com]
- 7. Mechanism of the Mitsunobu Reaction: An Ongoing Mystery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. glaserr.missouri.edu [glaserr.missouri.edu]
- 9. organic-synthesis.com [organic-synthesis.com]
common side reactions in Boc-L-Serine-beta-Lactone synthesis
Welcome to the technical support center for the synthesis of Boc-L-Serine-β-lactone. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to this sensitive but powerful synthetic building block.
Troubleshooting Guide
This guide addresses specific problems that may be encountered during the synthesis of Boc-L-Serine-β-lactone, which is commonly achieved through the intramolecular cyclization of N-Boc-L-serine, often utilizing a Mitsunobu reaction.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of β-Lactone | Incomplete reaction: Insufficient reaction time or non-optimal temperature. Hydrolysis of the β-lactone: Presence of water in the reaction mixture or during workup.[1] Incorrect stoichiometry of reagents: Improper ratio of N-Boc-L-serine, phosphine, and azodicarboxylate. | Optimize reaction conditions: Monitor the reaction by TLC to determine the optimal reaction time. Ensure the recommended temperature (often 0°C to -78°C for Mitsunobu reactions) is maintained.[2] Ensure anhydrous conditions: Use dry solvents and reagents. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen).[2] Use care during the workup to minimize contact with water. Verify reagent amounts: Accurately measure and use the correct stoichiometry as per established protocols. |
| Presence of Starting Material (N-Boc-L-Serine) in the Final Product | Hydrolysis: The highly strained β-lactone ring can be opened by residual water or during purification.[1] Incomplete reaction: The reaction may not have gone to completion. | Minimize water exposure: Ensure all workup and purification steps are performed under anhydrous conditions where possible. Extend reaction time: Monitor the reaction progress via TLC and allow it to proceed until all starting material is consumed. |
| Formation of Dehydroalanine (Dha) Derivatives | Elimination reaction: The choice of protecting group on the serine nitrogen can affect the acidity of the α-hydrogen, potentially leading to dehydration.[3] | Protecting group strategy: While Boc is standard, if Dha formation is a persistent issue, alternative N-protecting groups that reduce the acidity of the α-hydrogen could be explored, although this would be a significant deviation from standard procedure.[3] |
| Difficult Purification from Reaction Byproducts | Mitsunobu byproducts: Triphenylphosphine oxide (TPPO) and the reduced azodicarboxylate (e.g., diethyl hydrazodicarboxylate) are common byproducts that can be difficult to separate from the desired product.[4] | Modified workup: Some protocols suggest specific precipitation or extraction techniques to remove TPPO. Chromatography: Careful column chromatography is often necessary for purification. A detailed protocol using flash silica gel with a hexane/ethyl acetate gradient has been reported.[2] Alternative reagents: Consider using polymer-supported triphenylphosphine or modified azodicarboxylates that facilitate easier removal of byproducts.[5] |
| Potential for Racemization | Although generally reported to proceed with inversion of stereochemistry and without racemization, harsh conditions or prolonged reaction times could potentially lead to some loss of stereochemical integrity.[6] | Mild reaction conditions: Adhere to recommended temperatures and avoid prolonged heating. The Mitsunobu reaction is known for its clean inversion of stereochemistry.[4] |
| Possible Oligomerization | While not a commonly reported side reaction during the synthesis itself, the reactive nature of the β-lactone could potentially lead to oligomerization, especially during concentration or if stored improperly. | Controlled concentration: Avoid excessive heating when removing solvent. Proper storage: Store the purified Boc-L-Serine-β-lactone at low temperatures (e.g., -10°C) as recommended.[7] |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing Boc-L-Serine-β-lactone?
The most frequently cited method is the intramolecular cyclization of N-Boc-L-serine using the Mitsunobu reaction.[6] This reaction typically employs a phosphine, such as triphenylphosphine (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[5]
Q2: Why are anhydrous conditions so critical for this synthesis?
The β-lactone product contains a highly strained four-membered ring, making it susceptible to nucleophilic attack. Water can act as a nucleophile, leading to hydrolysis of the lactone ring and regeneration of the starting material, N-Boc-L-serine.[1] Therefore, maintaining anhydrous conditions throughout the reaction and workup is essential to maximize the yield of the desired product.
Q3: My reaction is complete, but I'm having trouble purifying the product. What are the common impurities and how can I remove them?
In a Mitsunobu reaction, the main byproducts are triphenylphosphine oxide (TPPO) and the reduced form of the azodicarboxylate.[4] These can often be co-elute with the product during chromatography.
-
TPPO Removal: TPPO can sometimes be partially removed by precipitation from a non-polar solvent.
-
Chromatography: Careful flash column chromatography is the most effective method for purification. A gradient elution with a solvent system like hexane/ethyl acetate is typically used.[2]
Q4: Is there a risk of racemization during the synthesis?
The Mitsunobu reaction is generally considered to be a stereospecific process that proceeds with a clean inversion of configuration at the stereocenter.[4] For the intramolecular cyclization of N-Boc-L-serine, this results in the formation of the desired stereoisomer of the β-lactone without significant racemization, provided the reaction is carried out under appropriate mild conditions.[6]
Q5: How should I store the purified Boc-L-Serine-β-lactone?
Due to its reactivity, the purified product should be stored at low temperatures, typically at -10°C or below, to prevent decomposition or potential oligomerization over time.[7] It is also advisable to store it under an inert atmosphere.
Experimental Protocol: Mitsunobu Cyclization of N-Boc-L-Serine
This is a representative protocol and may require optimization based on your specific laboratory conditions and reagents.
Materials:
-
N-Boc-L-serine
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Solvents for workup and chromatography (e.g., ethyl acetate, hexane)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), dissolve N-Boc-L-serine and triphenylphosphine in anhydrous THF.
-
Cool the solution to the recommended temperature (e.g., 0°C or -78°C) using an appropriate cooling bath.[2]
-
Slowly add a solution of DEAD or DIAD in anhydrous THF to the cooled reaction mixture dropwise.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction as appropriate (e.g., by the addition of a small amount of water, though this should be done cautiously).
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate the Boc-L-Serine-β-lactone.[2]
Visualizing Reaction Pathways
The following diagrams illustrate the intended synthetic pathway and potential side reactions.
Caption: Main synthetic route and potential side reactions.
Caption: A logical workflow for troubleshooting common issues.
References
purification of Boc-L-Serine-beta-Lactone from triphenylphosphine oxide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Boc-L-Serine-β-Lactone from triphenylphosphine oxide (TPPO), a common byproduct in its synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification process.
Issue 1: Low Yield of Boc-L-Serine-β-Lactone After Purification
| Potential Cause | Troubleshooting Step |
| Degradation of β-Lactone: The β-lactone ring is susceptible to hydrolysis, especially in the presence of moisture or basic conditions. The crude reaction mixture is often unstable.[1] | - Complete the purification as quickly as possible after the reaction.[1] - Avoid prolonged storage of the crude mixture, even at low temperatures.[2] - Ensure all solvents and reagents used for workup and purification are anhydrous. |
| Co-precipitation/Loss during TPPO Removal: The product may be lost during the precipitation of TPPO or its complexes. | - When using metal salt precipitation (e.g., ZnCl₂ or MgCl₂), carefully optimize the amount of precipitating agent and the solvent system to maximize TPPO removal while minimizing product loss.[3][4] - After filtering the TPPO complex, wash the precipitate with a small amount of cold, non-polar solvent to recover any entrained product. |
| Inefficient Extraction: The product may not be fully extracted into the desired organic phase during aqueous workup. | - Use a suitable solvent for extraction, such as ethyl acetate. - Perform multiple extractions to ensure complete recovery of the product from the aqueous layer. |
| Suboptimal Chromatography Conditions: Improper choice of solvent system or stationary phase can lead to poor separation and product loss. | - For flash chromatography, a common eluent system is a gradient of hexane/ethyl acetate.[2] - Monitor the chromatography closely by TLC to identify and collect the correct fractions. |
Issue 2: Persistent Triphenylphosphine Oxide (TPPO) Contamination in the Final Product
| Potential Cause | Troubleshooting Step |
| Incomplete Precipitation of TPPO: The conditions for precipitation may not be optimal for the scale of the reaction. | - With Metal Salts: Ensure the correct stoichiometry of the metal salt (e.g., ZnCl₂, MgCl₂) to TPPO is used. The formation of complexes like ZnCl₂(TPPO)₂ is key.[3][4] Consider performing the precipitation step twice if necessary.[4] - Without Metal Salts: TPPO can sometimes be precipitated from non-polar solvents like cold hexane/diethyl ether mixtures.[4][5] The effectiveness of this method depends on the solubility of the desired product in these solvents. |
| High Solubility of TPPO in the Chosen Solvent System: TPPO has some solubility in many organic solvents, making its complete removal by simple filtration or extraction challenging. | - After the primary purification step, consider a re-crystallization or a second purification method. - Trituration of the crude product with cold diethyl ether or hexane can help remove residual TPPO.[5] |
| Co-elution during Chromatography: TPPO can co-elute with the product if the chromatography conditions are not optimized. | - Adjust the polarity of the eluent system. A less polar solvent system may allow for better separation. - High-performance countercurrent chromatography (HPCCC) has been shown to be an effective method for separating TPPO from reaction mixtures.[6] |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing triphenylphosphine oxide (TPPO) after the synthesis of Boc-L-Serine-β-Lactone?
A1: The most common methods for removing TPPO include:
-
Chromatography: Flash column chromatography using a silica gel stationary phase and a hexane/ethyl acetate eluent system is a widely used technique.[2]
-
Precipitation with Metal Salts: TPPO can be selectively precipitated from solutions by forming complexes with metal salts like zinc chloride (ZnCl₂) or magnesium chloride (MgCl₂).[3][4][5][7] The resulting complex is typically insoluble in common organic solvents and can be removed by filtration.
-
Crystallization/Trituration: Due to its poor solubility in non-polar solvents, TPPO can often be removed by crystallizing the desired product from a suitable solvent or by triturating the crude mixture with cold solvents like diethyl ether or hexane.[4][5]
-
Extraction: While less effective for complete removal, washing the organic layer containing the product with aqueous solutions can help reduce the amount of TPPO.
Q2: I am concerned about the stability of Boc-L-Serine-β-Lactone during purification. What precautions should I take?
A2: Boc-L-Serine-β-Lactone is known to be unstable in the crude reaction mixture.[1] To minimize degradation, it is crucial to:
-
Work quickly: Proceed with the purification steps as rapidly as possible after the reaction is complete.[1]
-
Maintain low temperatures: Keep the reaction mixture and subsequent solutions cold where possible.
-
Use anhydrous conditions: Ensure all solvents and glassware are dry to prevent hydrolysis of the lactone ring.
-
Avoid basic conditions: The β-lactone is susceptible to base-catalyzed hydrolysis.
Q3: Can you provide a general experimental protocol for the purification of Boc-L-Serine-β-Lactone using flash chromatography?
A3: The following is a general protocol based on literature procedures:
Experimental Protocol: Purification by Flash Chromatography [2]
-
Concentration: After the reaction, remove the solvent (e.g., THF) under reduced pressure using a rotary evaporator at a temperature below 35°C.
-
Preparation of the Crude Sample: Suspend the resulting crude residue, which contains Boc-L-Serine-β-Lactone and TPPO, in a minimal amount of the initial chromatography eluent (e.g., hexane/ethyl acetate 85:15).
-
Column Preparation: Pack a flash silica gel column with the initial eluent.
-
Loading: Load the prepared crude sample onto the column.
-
Elution:
-
Begin elution with a non-polar solvent mixture (e.g., hexane/ethyl acetate 85:15).
-
Gradually increase the polarity of the eluent (e.g., to hexane/ethyl acetate 7:3).
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified Boc-L-Serine-β-Lactone.
Q4: Is there a non-chromatographic method for purifying Boc-L-Serine-β-Lactone?
A4: Yes, precipitation of TPPO using zinc chloride (ZnCl₂) is an effective non-chromatographic method.
Experimental Protocol: Purification by ZnCl₂ Precipitation [3][4]
-
Solvent Exchange: After the reaction, evaporate the reaction solvent (e.g., THF, dichloromethane). Dissolve the crude residue in ethanol.
-
Precipitation: Prepare a 1.8 M solution of ZnCl₂ in warm ethanol. Add this solution to the ethanolic solution of the crude product at room temperature. A white precipitate of the ZnCl₂(TPPO)₂ adduct should form. Stirring and scraping the flask can help induce precipitation.
-
Filtration: Filter the mixture to remove the precipitated ZnCl₂(TPPO)₂ complex.
-
Concentration: Concentrate the filtrate to remove the ethanol.
-
Final Purification: Slurry the residue with acetone. The desired Boc-L-Serine-β-Lactone is soluble in acetone, while any excess ZnCl₂ is not. Filter this mixture to remove any remaining inorganic salts.
-
Final Concentration: Evaporate the acetone from the filtrate to yield the purified product.
Quantitative Data Summary
The following table summarizes typical yields reported for the synthesis and purification of N-protected serine β-lactones. Direct comparison of purification methods' efficiency from a single source is limited in the literature.
| N-Protecting Group | Purification Method | Reported Yield | Reference |
| N-Boc-L-serine | Flash Chromatography | 40% | [2] |
| N-Cbz-L-serine | Chromatography and Precipitation | 44-47% | [1] |
| N-Boc-L-serine | Not specified in detail | 56% | [8] |
| N-Cbz-L-serine | Not specified in detail | 60-72% | [8] |
Visualizations
Caption: Workflow for Purification via Flash Chromatography.
Caption: Workflow for Purification via ZnCl₂ Precipitation.
References
- 1. orgsyn.org [orgsyn.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Triphenylphosphine oxide - Wikipedia [en.wikipedia.org]
- 6. A general method for the separation of triphenylphosphine oxide and reaction products using high performance countercurrent chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. US6011181A - Triphenylphosphine oxide complex process - Google Patents [patents.google.com]
- 8. Boc-L-Serine-beta-Lactone | 98541-64-1 | Benchchem [benchchem.com]
preventing racemization during Boc-L-Serine-beta-Lactone synthesis
Technical Support Center: Boc-L-Serine-β-Lactone Synthesis
Welcome to the technical support center for the synthesis of Boc-L-Serine-β-lactone. This guide is designed for researchers, scientists, and professionals in drug development. Here you will find answers to frequently asked questions and troubleshooting advice to help you prevent racemization and optimize your synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of racemization during the synthesis of Boc-L-Serine-β-lactone?
A1: While the desired cyclization via the Mitsunobu reaction proceeds with high fidelity, racemization can still occur. The primary mechanism for racemization of N-protected amino acids involves the formation of a 5(4H)-oxazolone intermediate. This happens if the carboxylic acid is activated, making the alpha-proton acidic and susceptible to abstraction by a base, which leads to a loss of chirality. Although the Mitsunobu reaction primarily activates the hydroxyl group, any side reactions or impurities that activate the carboxyl group can open this pathway for racemization.
Q2: Which synthetic method is recommended to minimize racemization?
A2: The Mitsunobu intramolecular cyclization is the most commonly recommended method for synthesizing Boc-L-Serine-β-lactone with high enantiomeric purity.[1] This reaction activates the hydroxyl group of serine, leading to an intramolecular SN2 reaction by the carboxylate. This mechanism proceeds with inversion of configuration at the β-carbon (C-3) while retaining the stereochemistry of the α-carbon.[2] Critical to its success is strict control over reaction conditions, especially temperature.
Q3: How critical is temperature control during the Mitsunobu reaction?
A3: Temperature control is arguably the most critical factor for preventing racemization and side reactions. The reaction should be initiated at a very low temperature, typically -78 °C, and allowed to warm slowly.[2] Higher temperatures can increase the rate of side reactions, including those that may lead to racemization.
Q4: What is the role of the azodicarboxylate and phosphine reagents in the reaction?
A4: In the Mitsunobu reaction, a phosphine (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD)) form a redox system.[3] This system activates the hydroxyl group of Boc-L-serine, converting it into a good leaving group (an oxyphosphonium salt). This allows the carboxylate to act as an intramolecular nucleophile, closing the four-membered β-lactone ring.
Q5: My final product shows low enantiomeric excess (e.e.). What are the likely causes?
A5: Low enantiomeric excess can result from several issues:
-
High Reaction Temperature: The reaction may have been run at a temperature that was too high or warmed too quickly.
-
Base Contamination: The presence of a strong base can facilitate the abstraction of the α-proton, leading to racemization. Ensure all glassware is clean and reagents are free from basic impurities.
-
Prolonged Reaction Time: Allowing the reaction to proceed for too long, especially at temperatures above 0 °C, can increase the chance of side reactions.
-
Incorrect Stoichiometry: An incorrect ratio of Mitsunobu reagents can lead to the formation of byproducts and potentially affect the stereochemical outcome.
-
Harsh Workup/Purification: The β-lactone ring is strained and can be sensitive to harsh pH conditions during workup.[4] Exposure to strong acids or bases can potentially lead to ring-opening or other side reactions.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Significant Racemization Detected (Low e.e.) | High Reaction Temperature: Coupling was performed above 0 °C or warmed too rapidly. | Maintain the reaction temperature at -78 °C during the addition of reagents and allow it to warm slowly to room temperature over several hours.[2] |
| Base Contamination: Presence of residual base in glassware or reagents. | Ensure all glassware is acid-washed or thoroughly dried. Use freshly opened, high-purity anhydrous solvents and reagents. | |
| Incorrect Reagent Choice: Using a less suitable azodicarboxylate or phosphine. | Use triphenylphosphine (PPh₃) with diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), which are well-documented for this reaction.[1][5] | |
| Low Reaction Yield | Incomplete Reaction: Insufficient reaction time or temperature. | While maintaining a low starting temperature, ensure the reaction is allowed to warm to room temperature and stir for an adequate time (e.g., 12-24 hours) to reach completion. Monitor via TLC. |
| Reagent Degradation: Mitsunobu reagents (especially DEAD/DIAD) can degrade upon storage. | Use fresh or properly stored reagents. DEAD and DIAD should be stored under an inert atmosphere and protected from light. | |
| Side Product Formation: Incorrect stoichiometry leading to intermolecular reactions. | Add the Boc-L-serine solution slowly to the pre-mixed Mitsunobu reagents to favor intramolecular cyclization under high dilution conditions. | |
| Difficulty in Product Purification | Persistent Byproducts: Formation of triphenylphosphine oxide (TPPO) and the reduced hydrazide complicates chromatography. | TPPO can be partially removed by crystallization from a nonpolar solvent (e.g., diethyl ether or hexanes) prior to chromatography. Alternatively, specialized purification techniques for removing Mitsunobu byproducts can be employed. |
Experimental Protocol: Mitsunobu Cyclization
This protocol is a representative method for the synthesis of Boc-L-Serine-β-lactone.
Materials:
-
Boc-L-Serine
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate, Hexanes
-
Silica Gel for column chromatography
Procedure:
-
Preparation: Under an inert atmosphere (Nitrogen or Argon), dissolve triphenylphosphine (1.5 equivalents) in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: To the cooled PPh₃ solution, add DEAD or DIAD (1.5 equivalents) dropwise. Stir the resulting white slurry for 20 minutes at -78 °C.
-
Substrate Addition: In a separate flask, dissolve Boc-L-Serine (1.0 equivalent) in a minimal amount of anhydrous THF. Add this solution dropwise to the reaction mixture at -78 °C over 30-45 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure. Add diethyl ether to the residue to precipitate the triphenylphosphine oxide byproduct. Filter the solid and wash with cold diethyl ether.
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.
-
Analysis: Combine the pure fractions, concentrate under reduced pressure, and analyze the final product for identity and enantiomeric purity (e.g., via chiral HPLC or NMR analysis of a diastereomeric derivative). Yields are typically in the range of 60-72%.[1]
Visual Guides
Reaction Pathway
Caption: Mitsunobu cyclization pathway for Boc-L-Serine-β-lactone synthesis.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low enantiomeric excess in β-lactone synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Polypeptide Preparation by β-Lactone-Mediated Chemical Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. arrow.tudublin.ie [arrow.tudublin.ie]
troubleshooting low yields in Boc-L-Serine-beta-Lactone preparation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields during the preparation of Boc-L-Serine-β-Lactone.
Troubleshooting Guides & FAQs
Q1: My yield of Boc-L-Serine-β-Lactone is consistently low. What are the most common causes?
Low yields in the synthesis of Boc-L-Serine-β-Lactone, typically prepared via an intramolecular Mitsunobu reaction, can be attributed to several factors:
-
Suboptimal Reagent Quality: The purity of triphenylphosphine (PPh₃) and the azodicarboxylate (DEAD or DIAD) is critical. Over time, PPh₃ can oxidize to triphenylphosphine oxide, and azodicarboxylates can degrade.
-
Presence of Water: The Mitsunobu reaction is highly sensitive to moisture. Any water present will react with the activated intermediates, leading to the formation of byproducts and consumption of reagents.
-
Incorrect Reagent Stoichiometry: Using an inappropriate ratio of reagents can lead to incomplete reaction or the formation of side products.
-
Reaction Temperature: The reaction is typically carried out at low temperatures (e.g., -78 °C to 0 °C) to control the reaction rate and minimize side reactions. Deviation from the optimal temperature profile can negatively impact the yield.
-
Difficult Purification: The product, Boc-L-Serine-β-Lactone, can be unstable, and the purification process can be challenging due to the presence of byproducts such as triphenylphosphine oxide and the reduced azodicarboxylate.
Q2: I suspect my reagents are the issue. How can I ensure their quality?
-
Triphenylphosphine (PPh₃): Use freshly purchased PPh₃ or purify older batches by recrystallization. It is a stable solid but can slowly oxidize over time.
-
Diethyl Azodicarboxylate (DEAD) or Diisopropyl Azodicarboxylate (DIAD): These reagents are more sensitive and should be stored properly. It is often recommended to use freshly opened bottles or to distill them before use.
-
Solvents: Anhydrous solvents are crucial. Use freshly dried solvents, for example, by distilling from a suitable drying agent or by using a solvent purification system.
Q3: What are the common side products, and how can I minimize them?
The primary side products in the Mitsunobu reaction for this synthesis are triphenylphosphine oxide and the corresponding hydrazine derivative from the azodicarboxylate. Additionally, intermolecular side reactions can occur.
To minimize side product formation:
-
Maintain Low Temperatures: Adding the reagents at low temperatures (-78 °C to 0 °C) helps to control the reaction kinetics and favor the desired intramolecular cyclization.
-
Slow Addition of Reagents: A slow, dropwise addition of the azodicarboxylate to the reaction mixture can help to maintain a low concentration of the reactive intermediates, thereby reducing the likelihood of side reactions.
-
High Dilution: Performing the reaction under high dilution can favor the intramolecular cyclization over intermolecular reactions.
Q4: My purification process seems to be causing product loss. What is the best way to purify Boc-L-Serine-β-Lactone?
The purification of Boc-L-Serine-β-Lactone can indeed be challenging due to the presence of byproducts that have similar polarities.
-
Column Chromatography: Flash column chromatography is the most common method for purification. A silica gel column with a gradient elution of a solvent system like hexane/ethyl acetate is typically effective.
-
Crystallization: In some cases, the product can be crystallized from a suitable solvent system to achieve high purity.
-
Minimize Exposure to Nucleophiles: The β-lactone ring is susceptible to ring-opening by nucleophiles. Therefore, it's important to avoid basic conditions and nucleophilic solvents during workup and purification.
Data Presentation
| Reagent/Condition | Reported Yield | Reference |
| Ph₃P, Dimethyl Azodicarboxylate | 60-72% | [1] |
| Ph₃P, Diethyl Azodicarboxylate (DEAD) | 40% | |
| N-(Benzyloxycarbonyl)-L-serine, Ph₃P, DEAD | 44-47% |
Experimental Protocols
Detailed Protocol for the Synthesis of Boc-L-Serine-β-Lactone via Mitsunobu Reaction
This protocol is adapted from established literature procedures.
Materials:
-
Boc-L-Serine
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Hexane
-
Ethyl Acetate
-
Silica Gel for column chromatography
Procedure:
-
Preparation: Under an inert atmosphere (e.g., argon or nitrogen), dissolve Boc-L-Serine (1 equivalent) and triphenylphosphine (1.5 equivalents) in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Azodicarboxylate: Slowly add a solution of DEAD or DIAD (1.5 equivalents) in anhydrous THF dropwise to the cooled solution over a period of 30-60 minutes.
-
Reaction: Stir the reaction mixture at 0 °C for 1-2 hours, and then allow it to warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to separate the Boc-L-Serine-β-Lactone from triphenylphosphine oxide and other byproducts.
-
Characterization: Characterize the purified product by NMR and mass spectrometry to confirm its identity and purity.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of Boc-L-Serine-β-Lactone.
Caption: Mitsunobu reaction mechanism for Boc-L-Serine cyclization.
References
Technical Support Center: Analytical Methods for Assessing the Purity of Boc-L-Serine-beta-Lactone
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the analytical methods for assessing the purity of Boc-L-Serine-beta-lactone. This guide is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical methods for determining the chemical purity of this compound?
A1: The primary methods for assessing the chemical purity of this compound are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). A typical purity specification for commercially available this compound is ≥97% or ≥98% as determined by HPLC.[1][2]
Q2: How can the chiral purity of this compound be determined?
A2: The chiral purity, specifically the enantiomeric excess of the L-enantiomer, is best determined using chiral High-Performance Liquid Chromatography (chiral HPLC). This technique utilizes a chiral stationary phase to separate the L- and D-enantiomers, allowing for their quantification.
Q3: What are the common impurities that might be present in a sample of this compound?
A3: Potential impurities can arise from the starting materials, side reactions during synthesis, or degradation of the product. These may include:
-
N-Boc-L-serine: The starting material for the synthesis.
-
Ring-opened products: Hydrolysis of the lactone ring can lead to the formation of N-Boc-L-serine.
-
Diastereomers: If the synthesis is not perfectly stereocontrolled, the D-enantiomer (Boc-D-Serine-beta-lactone) could be present.
-
By-products from the cyclization reaction: Depending on the synthetic route (e.g., Mitsunobu reaction), by-products such as triphenylphosphine oxide and the reduced form of the azodicarboxylate can be present if not completely removed during purification.
Q4: What are the recommended storage conditions for this compound to maintain its purity?
A4: To minimize degradation, this compound should be stored in a cool and dry place, typically at temperatures between 2°C and 8°C.[3] It is also advisable to store it under an inert atmosphere to protect it from moisture, which can cause hydrolysis of the beta-lactone ring.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and typical parameters for its analysis.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₁₃NO₄ |
| Molecular Weight | 187.19 g/mol [2][4] |
| Appearance | White to off-white crystalline powder[5] |
| Melting Point | 120-124 °C[5] |
| Optical Rotation | [α]²⁰_D ≈ -26° (c=1 in Acetonitrile)[5] |
Table 2: Representative 1H NMR Chemical Shifts for this compound
Solvent: CDCl₃
| Protons | Chemical Shift (ppm) | Multiplicity |
| -C(CH₃)₃ (Boc group) | ~1.45 | singlet |
| -CH₂- (lactone ring) | ~4.4-4.5 | multiplet |
| -CH- (lactone ring) | ~4.9-5.1 | multiplet |
| -NH- (carbamate) | ~5.2-5.4 | broad singlet |
Note: Chemical shifts can vary slightly depending on the solvent and concentration.
Experimental Protocols & Troubleshooting Guides
High-Performance Liquid Chromatography (HPLC)
Recommended Protocol for Reversed-Phase HPLC (Purity Assessment):
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition at a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Recommended Protocol for Chiral HPLC (Enantiomeric Purity):
-
Column: A polysaccharide-based chiral stationary phase (CSP) is often effective for Boc-protected amino acids.[6][7]
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), often with a small amount of a polar modifier like TFA. The exact ratio will need to be optimized.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.
Troubleshooting HPLC Analysis:
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Peak Tailing | Secondary interactions with the stationary phase (especially for the acidic N-H proton).[8] | - Use a mobile phase with a lower pH (e.g., add 0.1% TFA or formic acid) to suppress ionization.[9] - Use a high-purity, end-capped column. - Reduce sample concentration to avoid overloading. |
| Broad Peaks | Poor sample solubility; column degradation; high injection volume. | - Ensure the sample is fully dissolved in the mobile phase. - Flush the column or replace it if it's old. - Reduce the injection volume. |
| Irreproducible Retention Times | Inadequate column equilibration; mobile phase composition changes; temperature fluctuations. | - Ensure the column is equilibrated for at least 10-15 column volumes before injection. - Prepare fresh mobile phase daily and degas thoroughly. - Use a column oven to maintain a constant temperature. |
| Ghost Peaks | Contamination in the mobile phase, injector, or sample. | - Use high-purity solvents and additives. - Flush the injector and sample loop. - Run a blank gradient to identify the source of contamination. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Recommended Protocol for 1H NMR:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or Acetone-d₆).
-
Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter.[10]
-
Analysis: Acquire the 1H NMR spectrum on a 400 MHz or higher spectrometer. The presence of the characteristic peaks (see Table 2) will confirm the structure. The absence of significant impurity peaks indicates high purity.
Troubleshooting NMR Analysis:
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Broad Peaks | Poor shimming; sample not fully dissolved; sample too concentrated; chemical exchange.[10][11][12] | - Re-shim the instrument. - Ensure complete dissolution of the sample; you may need to try a different solvent. - Prepare a more dilute sample.[13] - For exchangeable protons (like the NH proton), warming the sample may sharpen the peak. |
| Water Peak Obscuring Signals | Wet solvent or sample. | - Use freshly opened deuterated solvent from a sealed ampoule. - Dry the sample under high vacuum before preparing the NMR sample. |
| Unexpected Peaks | Impurities in the sample or solvent; residual solvent from purification. | - Compare the spectrum to that of the pure solvent to identify solvent peaks. - If unexpected peaks are significant, further purification of the sample may be necessary. |
Mass Spectrometry (MS)
Recommended Protocol for ESI-MS:
-
Ionization Mode: Electrospray Ionization (ESI), typically in positive ion mode.
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 0.1 mg/mL) in a suitable solvent like acetonitrile or methanol, with a small amount of formic acid to promote protonation.
-
Analysis: Infuse the sample directly into the mass spectrometer or analyze the eluent from an HPLC separation (LC-MS). The protonated molecule [M+H]⁺ (m/z 188.09) should be observed. Other adducts like [M+Na]⁺ (m/z 210.07) may also be present.
-
Fragmentation (MS/MS): Fragmentation of the parent ion can provide further structural confirmation. Common fragmentation pathways for Boc-protected amino acids involve the loss of isobutylene (56 Da) or the entire Boc group (100 Da).[14][15][16][17]
Troubleshooting MS Analysis:
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or Weak Signal | Poor ionization; sample concentration too low or too high; instrument not properly tuned. | - Optimize the mobile phase composition (e.g., adjust the percentage of organic solvent and acid). - Adjust the sample concentration. - Tune and calibrate the mass spectrometer. |
| Complex Spectrum with Many Peaks | Presence of multiple adducts; in-source fragmentation; impurities. | - Try to identify common adducts ([M+Na]⁺, [M+K]⁺). - Reduce the in-source fragmentation energy. - Use LC-MS to separate components before they enter the mass spectrometer. |
Visualizations
References
- 1. phenomenex.com [phenomenex.com]
- 2. scbt.com [scbt.com]
- 3. Boc-L-serine-b-lactone | 98541-64-1 | FB31428 | Biosynth [biosynth.com]
- 4. N-(tert-Butoxycarbonyl)-L-serine beta-lactone | C8H13NO4 | CID 2763194 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. uhplcs.com [uhplcs.com]
- 10. Troubleshooting [chem.rochester.edu]
- 11. tutorchase.com [tutorchase.com]
- 12. youtube.com [youtube.com]
- 13. benchchem.com [benchchem.com]
- 14. Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS) of Boc-protected peptides containing repeats of L-Ala-gamma4Caa/gamma4Caa-L-Ala: differentiation of some positional isomeric peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Electrospray ionization tandem mass spectrometry of protonated and alkali-cationized Boc-N-protected hybrid peptides containing repeats of D-Ala-APyC and APyC-D-Ala: formation of [b(n-1) + OCH3 + Na]+ and [b(n-1) + OH + Na]+ ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Incorporation of Boc-L-Serine-β-Lactone in Difficult Peptide Sequences
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals facing challenges with the incorporation of Boc-L-Serine-β-Lactone into complex peptide sequences.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of peptides containing Boc-L-Serine-β-Lactone, offering potential causes and solutions.
| Issue | Potential Cause | Troubleshooting & Optimization |
| Low to No Coupling Efficiency | Decomposition of the β-lactone ring: Boc-L-Serine-β-Lactone is known to be highly labile, particularly under standard coupling conditions. The strained four-membered ring is susceptible to premature opening. Studies have shown that serine-derived β-lactones can be too unstable for ligation, with decomposition observed during coupling steps using carbodiimides like EDC.[1] | 1. Optimize Coupling Reagents: - Avoid Carbodiimides (EDC, DIC): These reagents are often associated with the decomposition of the lactone. - Utilize Uranium/Phosphonium Reagents: Reagents like HATU, HBTU, and PyBOP are generally more efficient and rapid, which can be advantageous for labile amino acids.[2] While specific data on their compatibility with Boc-L-Serine-β-Lactone is limited, they are a recommended starting point for optimization. 2. Low-Temperature Coupling: - Perform the coupling reaction at reduced temperatures (e.g., 0°C or -15°C) to minimize decomposition. Low temperatures are often recommended for carbodiimide-mediated couplings to reduce side reactions.[3] 3. Minimize Pre-activation Time: - If pre-activation is necessary, keep the duration to an absolute minimum before adding the activated species to the resin. |
| Presence of Dehydroalanine (Dha) Residues | β-elimination of the lactone: The decomposition of Boc-L-Serine-β-Lactone can proceed via β-elimination, leading to the formation of a dehydroalanine residue in the peptide sequence.[4][5] This is a common decomposition pathway for serine derivatives. | 1. Control Basicity: - The presence of excess base can promote β-elimination. Use a hindered base like diisopropylethylamine (DIEA) and use the minimum number of equivalents required for the coupling reaction. 2. Alternative Solvents: - While DMF is a standard solvent, its quality is crucial as impurities can be basic. Consider using high-purity, amine-free DMF or alternative solvents like N-Methyl-2-pyrrolidone (NMP) for difficult sequences. |
| Multiple Peaks in HPLC Analysis of Crude Product | 1. Epimerization: Racemization at the α-carbon can occur, especially with prolonged activation times or the use of certain bases. 2. Side Reactions with Nucleophilic Side Chains: The electrophilic β-lactone can potentially react with nucleophilic side chains of other amino acids in the sequence (e.g., Lys, Cys, His). | 1. Racemization Suppression: - Use coupling additives like 1-Hydroxybenzotriazole (HOBt) or OxymaPure to minimize racemization.[2] - Keep coupling times as short as possible while ensuring complete reaction. 2. Side-Chain Protection: - Ensure that all nucleophilic side chains in the peptide sequence are adequately protected with appropriate orthogonal protecting groups. |
Frequently Asked Questions (FAQs)
Q1: Why is Boc-L-Serine-β-Lactone so difficult to incorporate into peptides?
A1: The primary challenge lies in the inherent instability of the four-membered β-lactone ring. This strained ring is highly susceptible to nucleophilic attack and decomposition under standard solid-phase peptide synthesis (SPPS) conditions, particularly in the presence of carbodiimide-based coupling reagents and strong bases.[1] This lability can lead to low coupling yields and the formation of unwanted side products, such as dehydroalanine.
Q2: What are the expected signs of Boc-L-Serine-β-Lactone decomposition during synthesis?
A2: The most common indicators of decomposition are:
-
Low or negligible mass increase of the resin after the coupling step, as indicated by a negative Kaiser test.
-
Detection of dehydroalanine-containing peptides in the final crude product by mass spectrometry (a mass difference of -18 Da, corresponding to the loss of water).
-
A complex mixture of peaks in the analytical HPLC of the crude product, indicating the presence of multiple side-products.
Q3: Are there any more stable alternatives to Boc-L-Serine-β-Lactone?
A3: Yes, for some applications, the threonine-derived β-lactone has been shown to be more stable and has been successfully used in peptide ligation with high yields (e.g., 89% and 93% in specific examples).[1] The additional methyl group on the β-carbon of the threonine-lactone appears to provide steric hindrance that enhances its stability against premature ring-opening.
Q4: Can I use standard Boc-SPPS protocols for incorporating Boc-L-Serine-β-Lactone?
A4: Standard Boc-SPPS protocols, especially those relying on EDC or DIC for coupling, are generally not recommended due to the high risk of lactone decomposition.[1] Modified protocols employing low temperatures, shorter coupling times, and alternative, more rapid coupling reagents like HATU or HBTU should be considered.
Q5: What is the potential impact of the base used during coupling on the stability of the lactone?
A5: The choice and amount of base can significantly impact the stability of Boc-L-Serine-β-Lactone. Strong, non-hindered bases can promote β-elimination to form dehydroalanine. It is advisable to use a hindered base such as DIEA in the minimum necessary amount to facilitate the coupling reaction without causing excessive side reactions.
Quantitative Data Summary
The following table summarizes available quantitative data regarding the incorporation of β-lactones in peptide synthesis. Data for Boc-L-Serine-β-Lactone is primarily qualitative, highlighting its instability.
| Amino Acid Derivative | Coupling Conditions | Yield | Notes | Reference |
| Boc-L-Serine-β-Lactone | EDC/HOOBt | Not specified (Decomposition) | Described as "too labile for ligation" and "decomposed during the EDC coupling step". | [1] |
| Threonine-derived β-lactone | EDC/HOOBt | 89% and 93% (for specific ligations) | Demonstrates successful ligation with a more stable β-lactone analog. | [1] |
Experimental Protocols
Protocol 1: Low-Temperature Coupling of Boc-L-Serine-β-Lactone (Optimized for Labile Residues)
This protocol is a suggested starting point for incorporating Boc-L-Serine-β-Lactone, focusing on minimizing decomposition.
-
Resin Preparation:
-
Swell the resin with the deprotected N-terminus in DMF for 30 minutes.
-
Thoroughly wash the resin with DMF (3x) and then with DCM (3x).
-
-
Coupling Solution Preparation (Perform at 0°C):
-
In a separate, pre-cooled (0°C) reaction vessel, dissolve Boc-L-Serine-β-Lactone (2.0 eq.) and HATU (1.95 eq.) in anhydrous, amine-free DMF.
-
Add DIEA (3.0 eq.) to the solution and allow for a very short pre-activation time (e.g., 1-2 minutes).
-
-
Coupling Reaction:
-
Immediately add the cold, activated amino acid solution to the resin.
-
Perform the coupling reaction at 0°C for 2-4 hours. Monitor the reaction progress using a Kaiser test.
-
If the reaction is incomplete after 4 hours, consider a second coupling under the same conditions.
-
-
Washing:
-
Upon completion, filter the resin and wash thoroughly with DMF (5x) and DCM (5x).
-
Visualizations
Caption: Experimental workflow for low-temperature coupling of Boc-L-Serine-β-Lactone.
Caption: Potential decomposition pathways of Boc-L-Serine-β-Lactone during peptide synthesis.
Caption: Troubleshooting decision tree for challenges with Boc-L-Serine-β-Lactone.
References
- 1. Polypeptide Preparation by β-Lactone-Mediated Chemical Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. chemistry.du.ac.in [chemistry.du.ac.in]
- 4. Dehydroalanine - Wikipedia [en.wikipedia.org]
- 5. Synthesis of Tetrapeptides Containing Dehydroalanine, Dehydrophenylalanine and Oxazole as Building Blocks for Construction of Foldamers and Bioinspired Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Diketopiperazine Formation in Peptides
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting and minimizing diketopiperazine (DKP) formation during the synthesis of peptides, with a particular focus on sequences containing serine.
Frequently Asked Questions (FAQs)
Q1: What is diketopiperazine (DKP) and why is it a problem in peptide synthesis?
A1: Diketopiperazine is a cyclic dipeptide byproduct that can form during solid-phase peptide synthesis (SPPS).[1] It arises from an intramolecular nucleophilic attack by the N-terminal nitrogen of a dipeptidyl-resin on the amide carbonyl between the second and third amino acids, leading to the cleavage of the dipeptide from the resin support.[1][2] This side reaction is problematic because it significantly reduces the yield of the desired full-length peptide and complicates the purification process.[1]
Q2: Are serine-containing peptides particularly susceptible to DKP formation?
A2: While DKP formation is highly sequence-dependent, certain sequences involving serine are known to be problematic.[3] The primary issue often arises from the amino acid preceding serine, especially if it is proline.[3][4] The formation of DKP is particularly favored in sequences where the second amino acid from the N-terminus is a secondary amino acid like proline, which readily adopts the necessary cis-amide conformation for cyclization.[2][3] Additionally, sequences like Asp-Ser are known to be susceptible to a related side reaction, aspartimide formation, which is also catalyzed by the basic conditions of Fmoc deprotection.[5]
Q3: What are the key factors that promote DKP formation during Fmoc-SPPS?
A3: Several factors during Fmoc-based SPPS can promote DKP formation:
-
Peptide Sequence: Dipeptides with proline or glycine at the first or second position are highly susceptible.[3] Sequences like Pro-Ser are particularly prone to this side reaction.[3][4]
-
Deprotection Conditions: The standard use of 20% piperidine in DMF for Fmoc group removal provides the basic environment that catalyzes the intramolecular cyclization.[1][6]
-
Resin Type: Resins that link the peptide via an ester bond, such as Wang resin, are more prone to DKP formation and subsequent cleavage of the dipeptide from the support.[1]
-
Solvent: Solvents like DMF, DMSO, and NMP can facilitate a "self-deprotection" of the Fmoc group, especially in proline-containing peptides, which then leads to DKP formation even without piperidine.[3][4]
-
Temperature and Time: Elevated temperatures and extended hold times after coupling or during deprotection can increase the rate of DKP formation.[1][3]
Troubleshooting Guide
Problem: Low yield of the final peptide, especially with a Pro-Ser or Gly-Ser sequence.
-
Possible Cause: High levels of diketopiperazine formation at the dipeptide stage, leading to cleavage of the peptide from the resin.
-
Solution:
-
Change Deprotection Conditions: Switch from the standard 20% piperidine/DMF to a milder, optimized condition. A solution of 2% DBU and 5% piperazine in NMP has been shown to drastically reduce DKP formation.[2][7]
-
Use a Sterically Hindered Resin: Synthesize the peptide on a 2-chlorotrityl chloride (2-CTC) resin. Its steric bulk physically hinders the intramolecular cyclization reaction.[5][8]
-
Couple a Dipeptide: Instead of coupling the second amino acid (e.g., Proline) and then the first (e.g., Serine) individually, synthesize the Fmoc-Ser-Pro-OH dipeptide separately and couple it to the resin in a single step. This completely bypasses the DKP-susceptible intermediate on the solid support.[2][3]
-
Problem: An unexpected peak corresponding to the mass of a cyclic dipeptide is observed in the HPLC/MS analysis of the crude product.
-
Possible Cause: The synthesis conditions are favoring DKP formation.
-
Solution:
-
Reduce Temperature: Lower the temperature to approximately 3-5°C during post-coupling hold times to slow the rate of the side reaction.[3]
-
Minimize Hold Times: Proceed immediately to the next step after coupling and washing steps to reduce the time the unstable intermediate is exposed to conditions that promote cyclization.[3]
-
Add Stabilizing Agents: Consider adding oxyma (approximately 0.2 wt%) to the DMF used for washing after the coupling reaction to improve the stability of the peptide intermediate.[3]
-
Quantitative Data on DKP Formation
The choice of deprotection agent has a significant impact on the extent of DKP formation. The following table summarizes the percentage of DKP formation under various conditions for a susceptible peptide sequence.
| Deprotection Condition | Solvent | Total DKP Formation (%) | Reference |
| 20% Piperidine | DMF | 13.8% | [2] |
| 5% Piperidine | DMF | 12.2% | [2] |
| 5% Piperazine | DMF | < 4.0% | [2] |
| 5% Piperazine | NMP | < 4.0% | [2] |
| 2% DBU / 5% Piperazine | NMP | Drastically Reduced | [2][7] |
Key Experimental Protocols
Protocol 1: Standard SPPS Protocol Susceptible to DKP Formation
This protocol outlines a standard procedure using Wang resin and piperidine, which is known to be susceptible to DKP formation with certain peptide sequences.
-
Resin Preparation: Swell Wang resin (e.g., 1 g, 1 mmol/g loading) in dimethylformamide (DMF, 10 mL) for 30-60 minutes.
-
First Amino Acid Coupling (e.g., Fmoc-Pro-OH):
-
Dissolve Fmoc-Pro-OH (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Add the activation solution to the swelled resin and agitate for 1-2 hours at room temperature.
-
Wash the resin thoroughly with DMF (5-7 times).[9]
-
-
Fmoc Deprotection (Standard Conditions):
-
Treat the resin with 20% piperidine in DMF (10 mL) for 5 minutes. Drain.
-
Repeat the treatment with 20% piperidine in DMF (10 mL) for another 10-15 minutes.[9]
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Second Amino Acid Coupling (e.g., Fmoc-Ser(tBu)-OH):
-
Dissolve Fmoc-Ser(tBu)-OH (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Add the solution to the resin and agitate for 1-2 hours.
-
Wash the resin with DMF and DCM.
-
-
Cleavage and Analysis: Cleave a small sample of the dipeptide from the resin using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) and analyze by HPLC to quantify the desired dipeptide and the DKP byproduct.[1]
Protocol 2: Optimized SPPS Protocol to Minimize DKP Formation
This protocol incorporates modifications, such as the use of 2-CTC resin and an alternative deprotection solution, to suppress DKP formation.
-
Resin and First Amino Acid Loading: Use 2-chlorotrityl chloride (2-CTC) resin for synthesis. Swell the resin in DCM. Couple the first Fmoc-amino acid (e.g., Fmoc-Pro-OH) using DIPEA in DCM.
-
Fmoc Deprotection (Optimized Conditions):
-
Second Amino Acid Coupling (e.g., Fmoc-Ser(tBu)-OH): Follow the coupling procedure as described in Protocol 1, Step 4.
-
Chain Elongation: Continue peptide synthesis using the optimized deprotection conditions for each cycle.
-
Cleavage and Analysis: Cleave the final peptide from the resin and analyze by HPLC, comparing the yield and purity to the standard protocol.
Visual Guides
Caption: Mechanism of diketopiperazine (DKP) formation during solid-phase peptide synthesis (SPPS).
Caption: Troubleshooting workflow for diagnosing and preventing DKP formation in peptide synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. scribd.com [scribd.com]
- 8. chempep.com [chempep.com]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Serine Incorporation in SPPS: Boc-L-Serine-β-Lactone vs. Fmoc-Ser(tBu)-OH
For Researchers, Scientists, and Drug Development Professionals
In the realm of Solid-Phase Peptide Synthesis (SPPS), the precise incorporation of amino acids is paramount to achieving high-purity, biologically active peptides. For the introduction of serine, a crucial amino acid involved in protein structure and function, various protected derivatives are available. This guide provides a comprehensive comparison of two prominent serine reagents: the workhorse Fmoc-Ser(tBu)-OH and the specialized building block Boc-L-Serine-β-Lactone . While both enable the inclusion of serine, their distinct chemical properties dictate their suitability for different applications in peptide synthesis.
Executive Summary
Fmoc-Ser(tBu)-OH is the undisputed industry standard for the routine incorporation of serine in Fmoc-based SPPS. Its tert-butyl (tBu) side-chain protection is robust under the basic conditions required for Fmoc-group removal and is readily cleaved during the final acidic cleavage from the resin. This orthogonality ensures a straightforward and efficient synthesis of linear peptides.
Conversely, Boc-L-Serine-β-Lactone is a highly reactive chiral building block employed for specialized applications beyond simple linear peptide elongation. Its strained β-lactone ring is susceptible to nucleophilic attack, making it a valuable tool for synthesizing modified peptides, creating peptide conjugates, and introducing non-standard amino acids. However, this high reactivity also renders it too labile for standard iterative coupling protocols in SPPS.
Performance Comparison at a Glance
| Feature | Fmoc-Ser(tBu)-OH | Boc-L-Serine-β-Lactone |
| Primary Application | Routine incorporation of serine in linear SPPS | Synthesis of modified peptides, bioconjugation, introduction of non-standard amino acids |
| Protection Strategy | Nα-Fmoc (base-labile), O-tBu (acid-labile) | N-Boc (acid-labile), β-lactone (reactive moiety) |
| Compatibility with SPPS | High, fully compatible with standard Fmoc protocols | Not suitable for standard iterative SPPS coupling |
| Coupling Efficiency | Generally high, but can be sequence-dependent | Not applicable in the context of standard coupling |
| Key Side Reactions | Racemization (can be minimized with appropriate coupling reagents), β-elimination (minimal) | Ring-opening with various nucleophiles |
| Cleavage | tBu group removed during final TFA cleavage | Boc group removed by acid; β-lactone reacts |
Fmoc-Ser(tBu)-OH: The Reliable Choice for Standard SPPS
Fmoc-Ser(tBu)-OH is favored for its seamless integration into the orthogonal Fmoc/tBu SPPS strategy. The stability of the tBu ether protecting group on the serine hydroxyl function prevents unwanted side reactions during the repeated piperidine treatments for Nα-Fmoc deprotection.
Experimental Protocol: Standard Coupling of Fmoc-Ser(tBu)-OH
This protocol outlines a typical manual coupling cycle for incorporating Fmoc-Ser(tBu)-OH into a growing peptide chain on a solid support.
1. Resin Swelling:
-
Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30-60 minutes.
2. Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 3 minutes.
-
Drain the solution.
-
Treat the resin again with 20% piperidine in DMF for 7 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
3. Coupling:
-
In a separate vessel, pre-activate a solution of Fmoc-Ser(tBu)-OH (3-5 equivalents), a coupling agent (e.g., HBTU, 3-5 equivalents), and a non-nucleophilic base (e.g., DIPEA, 6-10 equivalents) in DMF for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the coupling completion using a Kaiser test (a negative result indicates completion).
4. Capping (Optional):
-
If the coupling is incomplete, cap any unreacted amino groups with an acetylating agent (e.g., acetic anhydride/DIPEA in DMF).
5. Washing:
-
Wash the resin thoroughly with DMF (3-5 times) and dichloromethane (DCM) (3-5 times) to prepare for the next coupling cycle.
Potential Side Reactions and Mitigation
The primary side reaction of concern when using Fmoc-Ser(tBu)-OH is racemization , particularly when using certain coupling reagents and excess base.[1] Studies have shown that using coupling agents like HATU in combination with a base such as N-methylmorpholine (NMM) can increase the formation of the D-isomer.[2] To minimize racemization, the use of carbodiimide-based activation with additives like OxymaPure® is recommended, especially for sequences prone to this side reaction.[2]
Boc-L-Serine-β-Lactone: A Tool for Peptide Modification
Boc-L-Serine-β-Lactone's utility lies in the high reactivity of its four-membered β-lactone ring.[3] This strained ring readily undergoes nucleophilic attack, leading to ring-opening. This reactivity is harnessed to create modified peptides that are not easily accessible through standard SPPS.
It is crucial to note that the serine-derived β-lactone is generally considered too unstable for applications like native chemical ligation, as it can decompose during standard activation steps (e.g., with EDC).[4]
Applications in Peptide Synthesis
-
Synthesis of Modified Amino Acids: The β-lactone can be opened by various nucleophiles to generate a diverse range of β-substituted alanines.
-
Bioconjugation: The reactive nature of the β-lactone allows for its use in conjugating peptides to other molecules, such as reporter tags or drug payloads.[5]
-
Peptide Cyclization: While not a standard method, the reactivity of the lactone could potentially be exploited in specific intramolecular cyclization strategies.
Reaction Mechanism: Nucleophilic Ring Opening
The core reactivity of Boc-L-Serine-β-Lactone involves the attack of a nucleophile on the carbonyl carbon of the β-lactone ring, leading to the cleavage of the acyl-oxygen bond and the formation of a new amide or ester bond.
Signaling Pathways and Experimental Workflows
The choice between these two serine derivatives is dictated by the desired synthetic outcome. The following diagrams illustrate the conceptual workflows for their respective applications.
Standard SPPS cycle for Fmoc-Ser(tBu)-OH.
Workflow for Boc-L-Serine-β-Lactone use.
Conclusion
The choice between Fmoc-Ser(tBu)-OH and Boc-L-Serine-β-Lactone is fundamentally a choice between routine synthesis and specialized modification. For the reliable, high-yield synthesis of standard linear peptides, Fmoc-Ser(tBu)-OH remains the superior and logical choice, benefiting from a well-established and optimized methodology. Boc-L-Serine-β-Lactone, with its inherent reactivity, is not a direct competitor but rather a complementary tool for the medicinal chemist or peptide scientist looking to explore novel peptide architectures and functionalities. A thorough understanding of the distinct chemical properties and applications of each reagent is essential for the successful design and execution of any peptide synthesis project.
References
A Comparative Guide to Serine Activation: Boc-L-Serine-β-Lactone vs. HOBt/DIC Coupling
In the intricate process of peptide synthesis, the activation of amino acids is a critical step that dictates the efficiency, purity, and stereochemical integrity of the final product. For serine, an amino acid with a reactive hydroxyl side chain, this step is particularly challenging. Unwanted side reactions, such as O-acylation and racemization, can significantly compromise the synthesis. This guide provides an objective comparison between two distinct methods for serine activation: the use of a pre-activated, strained-ring system, Boc-L-Serine-β-Lactone, and the classical in-situ activation method using N,N'-Diisopropylcarbodiimide (DIC) with a 1-Hydroxybenzotriazole (HOBt) additive.
Mechanism of Action and Reaction Pathways
Understanding the underlying mechanisms of each method is key to appreciating their respective advantages and limitations.
HOBt/DIC Activation: This is a widely used "in-situ" activation method. The process begins with the reaction of the N-protected serine's carboxylic acid with DIC, forming a highly reactive O-acylisourea intermediate. This intermediate is susceptible to racemization and can rearrange into an unreactive N-acylurea byproduct. To mitigate this, HOBt is added. HOBt rapidly converts the O-acylisourea into a more stable HOBt-ester.[1][2] This active ester is sufficiently reactive to couple with the N-terminal amine of the growing peptide chain while significantly suppressing racemization.[3][4][5]
Boc-L-Serine-β-Lactone: This method utilizes a fundamentally different approach. The serine is pre-synthesized into a strained, four-membered β-lactone ring.[6] This ring strain inherently activates the carbonyl group for nucleophilic attack. The coupling reaction proceeds via the direct ring-opening of the lactone by the peptide's N-terminal amine, forming the desired peptide bond.[7] This strategy elegantly circumvents the need for external coupling reagents during the peptide bond formation step and inherently protects the serine's hydroxyl group within the lactone structure, preventing O-acylation.[6]
The distinct activation pathways for these two methods are visualized below.
References
- 1. bachem.com [bachem.com]
- 2. peptide.com [peptide.com]
- 3. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Polypeptide Preparation by β-Lactone-Mediated Chemical Ligation - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Advantage of Boc-L-Serine-β-Lactone in Peptide Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals navigating the complexities of peptide synthesis, the choice of a serine protecting group is a critical decision that significantly impacts reaction efficiency, yield, and the purity of the final product. While traditional protecting groups have long been staples in the field, Boc-L-Serine-β-Lactone has emerged as a powerful alternative, offering distinct advantages in specific applications. This guide provides an objective comparison of Boc-L-Serine-β-Lactone with other commonly used serine protecting groups, supported by available experimental data and detailed methodologies.
Executive Summary
Boc-L-Serine-β-Lactone is a versatile building block in peptide synthesis, valued for the inherent reactivity of its β-lactone ring.[1] This feature facilitates unique chemical transformations and the introduction of modified amino acids into peptide chains. In contrast, traditional serine protecting groups like tert-Butoxycarbonyl (Boc), 9-fluorenylmethoxycarbonyl (Fmoc), Benzyl (Bzl), and Trityl (Trt) primarily serve to mask the hydroxyl group of serine during peptide chain elongation. The selection of a suitable protecting group hinges on the overall synthetic strategy, including whether solid-phase or solution-phase synthesis is employed, and the desired orthogonality for deprotection.
Performance Comparison of Serine Protecting Groups
The efficacy of a serine protecting group is evaluated based on several key parameters, including the yield of the protected amino acid, the efficiency of its coupling in peptide synthesis, its stability under various reaction conditions, and its susceptibility to side reactions. The following tables summarize the available quantitative data for Boc-L-Serine-β-Lactone and other common serine protecting groups.
Table 1: Synthesis and Yield of Protected Serine Derivatives
| Protected Serine Derivative | Synthesis Method | Typical Yield | Reference |
| Boc-L-Serine-β-lactone | Intramolecular cyclization of N-Boc-L-serine | 60-72% | [2] |
| Fmoc-Ser(tBu)-OH | Reaction of Fmoc-Cl with Ser(tBu) | High | [1] |
| Boc-Ser(Bzl)-OH | Reaction of Boc-anhydride with Ser(Bzl) | >99% | [3] |
| Z-Ser(Bzl)-OH | Reaction of Z-Cl with Ser(Bzl) | High | [4] |
Table 2: Coupling Efficiency and Deprotection Conditions
| Protecting Group | Synthesis Phase | Typical Coupling Efficiency | Deprotection Conditions | Key Advantages | Potential Disadvantages |
| Boc-L-Serine-β-lactone | Solution & Solid | High | N/A (Reactive Building Block) | Direct incorporation of modified serine residues.[5] | Labile and not suitable for all peptide synthesis strategies. |
| Fmoc-Ser(tBu)-OH | Solid-Phase (Fmoc) | Generally high, but can be sequence-dependent.[6][7] | 20% Piperidine in DMF | Mild deprotection; orthogonal to acid-labile side-chain protecting groups.[1][] | Potential for β-elimination and racemization.[9] |
| Boc-Ser(Bzl)-OH | Solid-Phase (Boc) | High, but can be affected by difficult sequences.[10][11] | Strong acid (e.g., HF, TFMSA) | Robust protection; compatible with Boc-SPPS.[12] | Harsh deprotection conditions can lead to side reactions. |
| Z-Ser(Bzl)-OH | Solution-Phase | High | Catalytic Hydrogenation (H₂/Pd-C) | Stable to both acidic and basic conditions; good for solution-phase synthesis.[4] | Not suitable for standard solid-phase synthesis. |
| Trt-Ser-OH | Solid-Phase (Fmoc) | High | Mild acid (e.g., 1% TFA in DCM) | Bulky group can prevent aggregation.[13] | More acid-labile than tBu, requiring careful handling. |
| Chx-Ser-OH | Solid & Solution | High | Strong acid (TFMSA-thioanisole/TFA) | Stable to TFA and piperidine; orthogonal to many protecting groups.[14] | Requires strong acid for removal. |
Key Advantages of Boc-L-Serine-β-Lactone
The primary advantage of Boc-L-Serine-β-Lactone lies in its unique reactivity, which stems from the strained four-membered β-lactone ring. This allows for:
-
Facile Introduction of Non-natural Amino Acids: The β-lactone can be opened by various nucleophiles to introduce a wide range of functionalities at the β-position of serine, leading to the synthesis of novel amino acid derivatives.
-
Enhanced Reactivity in Coupling Reactions: The inherent reactivity of the lactone can facilitate peptide bond formation, potentially leading to higher yields and faster reaction times in specific contexts.[5]
-
Applications in Bioconjugation and Drug Development: The unique chemical properties of Boc-L-Serine-β-Lactone make it a valuable tool for attaching molecules to proteins or other biomolecules and for the development of novel therapeutic agents.[15]
Common Side Reactions with Serine Protecting Groups
A critical aspect of selecting a serine protecting group is understanding and mitigating potential side reactions that can occur during peptide synthesis.
-
Racemization: The chiral integrity of the serine residue can be compromised during activation and coupling, particularly under basic conditions. The choice of coupling reagents and reaction conditions is crucial to minimize racemization.[9]
-
β-Elimination: Under basic conditions, especially during Fmoc deprotection, the protected serine residue can undergo β-elimination to form a dehydroalanine intermediate. This can lead to undesired side products.
-
Aspartimide Formation: In sequences containing Asp-Ser, the side chain of aspartic acid can react with the peptide backbone to form a cyclic aspartimide, which can then hydrolyze to form both α- and β-aspartyl peptides.
-
O-Sulfonation: During the final cleavage and deprotection steps in Fmoc-SPPS, particularly when using strong acids to remove protecting groups from arginine residues, O-sulfonation of serine and threonine can occur as a significant side reaction if appropriate scavengers are not used.[16]
Experimental Protocols
Detailed experimental protocols are essential for the successful application of any protecting group strategy. Below are generalized procedures for the synthesis of Boc-L-Serine-β-lactone and the incorporation of Fmoc-Ser(tBu)-OH in solid-phase peptide synthesis.
Synthesis of N-tert-Butoxycarbonyl-L-serine β-Lactone
This protocol is adapted from a literature procedure.[2]
Materials:
-
N-Boc-L-serine
-
Triphenylphosphine (Ph₃P)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Dissolve N-Boc-L-serine and triphenylphosphine in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of DEAD or DIAD in anhydrous THF to the reaction mixture.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a few drops of water.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent to obtain Boc-L-Serine-β-lactone.
Incorporation of Fmoc-Ser(tBu)-OH in Solid-Phase Peptide Synthesis (SPPS)
This is a general protocol for a manual Fmoc-SPPS coupling cycle.
Materials:
-
Fmoc-protected peptide-resin
-
Fmoc-Ser(tBu)-OH
-
Coupling reagent (e.g., HBTU, HATU)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)
-
DMF and Dichloromethane (DCM) for washing
Procedure:
-
Fmoc Deprotection: Treat the Fmoc-protected peptide-resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc group. Repeat this step once.
-
Washing: Thoroughly wash the resin with DMF and then DCM to remove residual piperidine and by-products.
-
Coupling:
-
In a separate vessel, dissolve Fmoc-Ser(tBu)-OH (3-5 equivalents relative to the resin loading), the coupling reagent (e.g., HBTU, 3-5 equivalents), and a base (e.g., DIPEA, 6-10 equivalents) in DMF.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
-
Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and by-products.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), the coupling step should be repeated.
Visualizing the Synthetic Workflow
The following diagrams illustrate the key chemical transformations and the logical workflow for selecting a serine protecting group.
Conclusion
The choice of a serine protecting group is a multifaceted decision that requires careful consideration of the synthetic strategy and the specific requirements of the target peptide. While traditional protecting groups like Fmoc-Ser(tBu)-OH and Boc-Ser(Bzl)-OH remain the workhorses for routine solid-phase peptide synthesis, Boc-L-Serine-β-Lactone offers a unique and powerful alternative for the synthesis of modified peptides and other specialized applications. Its enhanced reactivity opens up new avenues for chemical innovation in peptide science and drug discovery. By understanding the advantages and limitations of each protecting group, researchers can optimize their synthetic protocols to achieve higher yields, greater purity, and ultimately, more successful outcomes in their research endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Boc-Ser(Bzl)-OH = 99.0 T 23680-31-1 [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. Coupling efficiencies of amino acids in the solid phase synthesis of peptides. | Semantic Scholar [semanticscholar.org]
- 9. chempep.com [chempep.com]
- 10. Coupling efficiencies of amino acids in the solid phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. peptide.com [peptide.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Cyclohexyl ether as a new hydroxy-protecting group for serine and threonine in peptide synthesis [ ] 1 - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 15. Boc-L-Serine-beta-Lactone | 98541-64-1 | Benchchem [benchchem.com]
- 16. [Side reactions in peptide synthesis. V. O-sulfonation of serine and threonine during removal of pmc- and mtr-protecting groups from arginine residues in fmoc-solid phase synthesis] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Mass Spectrometry Analysis of Peptides Containing Serine Incorporated via β-Lactone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the mass spectrometric analysis of peptides containing serine incorporated via a β-lactone moiety against alternative peptide modifications. We will delve into the synthetic strategies, expected fragmentation patterns, and detailed experimental protocols to aid researchers in the characterization of these novel peptide structures.
The incorporation of serine through a reactive β-lactone ring offers a unique approach to synthesizing modified peptides, particularly those designed as inhibitors for serine hydrolases.[1] The strained four-membered ring of the β-lactone is a key feature, making these molecules potent covalent inhibitors.[2] Understanding the behavior of these modified peptides under mass spectrometric conditions is crucial for their unambiguous identification, sequencing, and the elucidation of their interaction with biological targets.
Performance Comparison in Mass Spectrometry
The introduction of a modification to a peptide can significantly influence its behavior in a mass spectrometer, affecting ionization efficiency, fragmentation pathways, and chromatographic properties. This section compares the mass spectrometric characteristics of peptides with serine incorporated via β-lactone to peptides with standard serine residues and those with a common post-translational modification, phosphoserine.
Table 1: Comparison of Mass Spectrometry Characteristics of Serine-Containing Peptides
| Feature | Serine via β-Lactone | Standard Serine (SPPS) | Phosphoserine |
| Precursor Ion Stability | Potentially lower due to the reactive β-lactone ring. May be prone to in-source decay or reaction with nucleophiles. | High stability under typical ESI and MALDI conditions. | Labile; prone to neutral loss of phosphoric acid (H₃PO₄, 98 Da) in the ion source and during CID.[3][4] |
| Typical Fragmentation (CID/HCD) | Expected to produce standard b- and y-type ions. The β-lactone modification may lead to characteristic neutral losses or specific fragmentation pathways around the modified serine. Due to the potential for β-elimination, fragmentation patterns similar to dehydroalanine-containing peptides might be observed, including enhanced cleavage at the N-Cα bond of the modified residue to produce c- and z-ions.[5][6] | Predominantly b- and y-type ions resulting from cleavage of the peptide backbone.[7] | Dominated by the neutral loss of H₃PO₄. The resulting dehydroalanine-containing peptide then fragments to produce b- and y-ions.[3][8] MS/MS spectra can be sparse due to the facile neutral loss.[3] |
| Alternative Fragmentation (ETD/ECD) | ETD and ECD are expected to be more effective in preserving the labile β-lactone modification, leading to more informative fragmentation along the peptide backbone (c- and z-type ions) for sequence confirmation and localization of the modification.[9][10] | Produces c- and z-type ions, providing complementary sequence information to CID/HCD. | Highly advantageous as it preserves the phosphate group, allowing for unambiguous site localization.[9][11] |
| Chromatographic Behavior (Reversed-Phase) | The modification may alter the hydrophobicity of the peptide, leading to shifts in retention time compared to the unmodified counterpart. | Predictable retention based on the peptide sequence. | The phosphate group increases hydrophilicity, typically resulting in earlier elution times compared to the unmodified peptide. |
| Key Diagnostic Features | Potential for a characteristic mass shift corresponding to the opened β-lactone adduct. Observation of fragment ions resulting from the cleavage of the lactone ring or its adduct. | A standard set of b- and y-ions consistent with the peptide sequence. | A prominent neutral loss of 98 Da from the precursor ion in MS/MS spectra. In negative ion mode, fragment ions at m/z 63 (PO₂⁻) and 79 (PO₃⁻) can be diagnostic.[1] |
Experimental Protocols
Detailed and robust experimental protocols are essential for the successful analysis of modified peptides. Below are representative protocols for the synthesis and mass spectrometric analysis of serine-containing peptides.
Protocol 1: Enzymatic Synthesis of a β-Lactone Containing Peptide
This protocol is a conceptual summary based on the enzymatic synthesis of β-lactone peptides.[1][2][5][12][13]
-
Enzyme Expression and Purification: Obtain and purify the necessary enzymes for the biosynthetic pathway. This typically involves heterologous expression in a suitable host like E. coli.
-
In Vitro Reconstitution of the Biosynthetic Pathway:
-
Combine the purified enzymes in a reaction buffer (e.g., HEPES buffer).
-
Add the necessary substrates, including the precursor for the β-lactone moiety (e.g., a malic acid derivative), amino acids, and cofactors like ATP and S-adenosyl methionine (SAM).[5]
-
Incubate the reaction mixture at an optimal temperature (e.g., room temperature) for a specified duration.
-
-
Reaction Monitoring and Product Extraction:
-
Monitor the progress of the reaction by taking aliquots at different time points and analyzing them by LC-MS.
-
Upon completion, quench the reaction and extract the β-lactone containing peptide using an appropriate organic solvent (e.g., ethyl acetate).
-
-
Purification: Purify the target peptide using chromatographic techniques such as preparative HPLC.
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) of a Standard Serine-Containing Peptide
This is a general protocol for Fmoc-based solid-phase peptide synthesis.[14][15][16][17]
-
Resin Preparation: Swell the appropriate resin (e.g., Rink amide resin for a C-terminal amide) in a suitable solvent like DMF.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin or the growing peptide chain using a solution of piperidine in DMF (e.g., 20% v/v).
-
Amino Acid Coupling:
-
Activate the carboxyl group of the Fmoc-protected amino acid (e.g., Fmoc-Ser(tBu)-OH) using a coupling reagent (e.g., HBTU/HATU) and a base (e.g., DIPEA) in DMF.
-
Add the activated amino acid to the resin and allow the coupling reaction to proceed.
-
-
Washing: Wash the resin extensively with DMF to remove excess reagents.
-
Repeat Cycles: Repeat the deprotection, coupling, and washing steps for each amino acid in the sequence.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., TFA/TIS/H₂O).
-
Purification and Analysis: Precipitate the peptide in cold ether, lyophilize, and then purify by preparative HPLC. Confirm the mass and purity by LC-MS.
Protocol 3: Mass Spectrometry Analysis of Modified Peptides
This protocol provides a general workflow for the analysis of modified peptides by LC-MS/MS.[18][19][20]
-
Sample Preparation:
-
Dissolve the lyophilized peptide in a suitable solvent (e.g., 0.1% formic acid in water/acetonitrile).
-
For complex samples, perform a desalting and concentration step using a C18 StageTip or ZipTip.
-
-
Liquid Chromatography (LC):
-
Inject the sample onto a reversed-phase column (e.g., C18).
-
Separate the peptides using a gradient of increasing organic solvent (e.g., acetonitrile) containing a small amount of acid (e.g., 0.1% formic acid).
-
-
Mass Spectrometry (MS):
-
Ionize the eluting peptides using electrospray ionization (ESI).
-
Acquire full MS scans to determine the mass-to-charge ratio (m/z) of the precursor ions.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Use a data-dependent acquisition (DDA) method to select the most intense precursor ions for fragmentation.
-
Fragment the selected ions using CID or HCD. For labile modifications, an alternative or parallel analysis using ETD is recommended.[9][10][11][21][22]
-
Acquire the MS/MS spectra of the fragment ions.
-
-
Data Analysis:
-
Use a suitable software to analyze the MS/MS spectra for peptide sequencing and identification of modifications.
-
Manually inspect the spectra to confirm the sequence and the site of modification.
-
Visualizing Workflows and Pathways
Diagrams are provided to illustrate the key experimental workflows.
References
- 1. Protocols: Phosphorylation Site ID by Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 2. Serine promoted synthesis of peptide thioester-precursor on solid support for native chemical ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gilson.com [gilson.com]
- 4. Improved beta-elimination-based affinity purification strategy for enrichment of phosphopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The dehydroalanine effect in the fragmentation of ions derived from polypeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The dehydroalanine effect in the fragmentation of ions derived from polypeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methodologies for Characterizing Phosphoproteins by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. walshmedicalmedia.com [walshmedicalmedia.com]
- 10. researchgate.net [researchgate.net]
- 11. Systematic evaluation of alternating CID and ETD fragmentation for phosphorylated peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Characterization of Synthetic Peptides by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 13. scispace.com [scispace.com]
- 14. chemistry.du.ac.in [chemistry.du.ac.in]
- 15. peptide.com [peptide.com]
- 16. luxembourg-bio.com [luxembourg-bio.com]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. Mass spec essentials | Proteintech Group [ptglab.com]
- 21. Comprehensive Comparison of Collision Induced Dissociation and Electron Transfer Dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]
A Head-to-Head Battle: Comparing the Efficacy of Boc and Fmoc Strategies for Peptide Synthesis
For researchers, scientists, and drug development professionals, the choice between tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) is a critical decision that profoundly influences the efficiency, purity, and overall success of producing a target peptide. This comprehensive guide provides an objective comparison of these two cornerstone strategies, supported by available experimental data and detailed methodologies, to empower informed decision-making in your peptide synthesis endeavors.
The fundamental difference between the Boc and Fmoc strategies lies in the type of protecting group used for the α-amino group of the amino acids and the chemical conditions required for their removal. The Boc group is acid-labile, necessitating strong acidic conditions for its removal, while the Fmoc group is base-labile, allowing for milder reaction conditions. This core distinction dictates the entire synthetic approach, including the choice of side-chain protecting groups and the final cleavage from the solid support.
At a Glance: Key Differences Between Boc and Fmoc SPPS
| Feature | Boc Strategy | Fmoc Strategy |
| α-Amino Protecting Group | tert-butyloxycarbonyl (Boc) | 9-fluorenylmethyloxycarbonyl (Fmoc) |
| Deprotection Reagent | Strong Acid (e.g., Trifluoroacetic Acid - TFA) | Base (e.g., Piperidine) |
| Side-Chain Protection | Typically Benzyl (Bzl)-based | Typically tert-Butyl (tBu)-based |
| Final Cleavage Reagent | Strong Acid (e.g., Hydrofluoric Acid - HF) | Strong Acid (e.g., Trifluoroacetic Acid - TFA) |
| Reaction Conditions | Harsh (strongly acidic) | Mild (basic deprotection) |
| Orthogonality | Partial (Graduated Acid Lability) | Fully Orthogonal |
| Automation Friendliness | Less common in modern automated synthesizers | Highly amenable to automation |
| Cost of Amino Acids | Generally less expensive | Can be more expensive |
Performance and Efficacy: A Quantitative Comparison
While direct, side-by-side quantitative comparisons of the same peptide synthesized by both methods are not abundant in the literature, performance can be inferred from available data and extensive practical application. The Fmoc strategy is widely reported to achieve high coupling yields, often exceeding 99%.[1]
For instance, the synthesis of the "difficult" 65-74 fragment of the acyl carrier peptide (ACP), a sequence known to be challenging, has been used to evaluate the efficiency of various activators in Fmoc-SPPS. The crude product purities achieved with different activators highlight the robustness of the Fmoc methodology.[1]
| Activator | Coupling Time | Crude Purity (%) |
| HATU | 2 x 1 min | 83.63 |
| HCTU | 2 x 20 min | 81.33 |
| COMU | 2 x 1 min | 79.00 |
| Data adapted from a study on fast conventional Fmoc solid-phase peptide synthesis.[1] |
In a more direct, though limited, comparison for the synthesis of the dipeptide Cys(Trt)-Ser(tBu)-NH2, the following typical results have been reported:
| Parameter | Boc Strategy | Fmoc Strategy |
| Crude Purity (HPLC) | Typically >75% | Typically >85% |
| Overall Yield | ~60-70% | ~70-80% |
| Coupling Efficiency | Generally high, monitored by Kaiser test | Very high (>99%), can be monitored by UV absorbance of Fmoc cleavage |
| Deprotection Conditions | 50% TFA in DCM | 20% Piperidine in DMF |
| Note: This data is a generalized representation and can vary significantly based on the specific peptide sequence and synthesis conditions.[2] |
For hydrophobic peptides prone to aggregation, the Boc strategy can sometimes offer advantages.[3] The acidic deprotection step in Boc chemistry protonates the N-terminus, which can help to disrupt interchain hydrogen bonding and improve solvation.[3] In contrast, the neutral peptide backbone present after the base-mediated deprotection in Fmoc-SPPS can facilitate aggregation, potentially leading to lower yields and purity.[3]
Experimental Workflows: A Visual Representation
The cyclical nature of both SPPS strategies is illustrated in the diagrams below.
Detailed Experimental Protocols
The following are generalized protocols for key steps in both Boc and Fmoc SPPS. These may require optimization based on the specific peptide sequence and the scale of the synthesis.
Boc Solid-Phase Peptide Synthesis Protocol
1. Resin Swelling:
-
Place the appropriate resin (e.g., Merrifield for peptide acids, MBHA for peptide amides) in a reaction vessel.
-
Add dichloromethane (DCM) to swell the resin for at least 30-60 minutes with gentle agitation.
-
Drain the solvent.
2. Boc Deprotection:
-
Add a solution of 25-50% trifluoroacetic acid (TFA) in DCM to the resin.[4]
-
Agitate for 1-2 minutes and drain.[3]
-
Add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes.
-
Drain the solution and wash the resin thoroughly with DCM.
3. Neutralization:
-
Wash the resin with a 5-10% solution of diisopropylethylamine (DIEA) in DCM to neutralize the protonated N-terminus.
-
Wash the resin again with DCM to remove excess base.
4. Amino Acid Coupling:
-
In a separate vessel, dissolve the Boc-protected amino acid (2-4 equivalents) and a coupling agent (e.g., HBTU, DIC/HOBt) in an appropriate solvent (e.g., DMF, DCM).
-
Add the activated amino acid solution to the resin.
-
Add DIEA (if required by the coupling agent) and allow the reaction to proceed for 1-2 hours.
-
Monitor the reaction completion using a qualitative method like the Kaiser test.
-
Wash the resin with DCM and DMF.
5. Final Cleavage and Deprotection:
-
Wash the fully assembled peptide-resin with DCM and dry it.
-
Treat the resin with a strong acid cocktail, such as liquid hydrogen fluoride (HF) with scavengers (e.g., anisole), to cleave the peptide from the resin and remove the side-chain protecting groups.[5] This step requires specialized, HF-resistant equipment.
-
Precipitate the crude peptide with cold diethyl ether, wash, and dry.
Fmoc Solid-Phase Peptide Synthesis Protocol
1. Resin Swelling:
-
Place the appropriate resin (e.g., Wang for peptide acids, Rink Amide for peptide amides) in a reaction vessel.
-
Add N,N-dimethylformamide (DMF) to swell the resin for at least 1 hour with gentle agitation.[6]
-
Drain the solvent.
2. Fmoc Deprotection:
-
Add a 20% solution of piperidine in DMF to the resin.[6]
-
Agitate for 5-10 minutes.
-
Drain the solution and repeat the treatment with fresh piperidine solution for another 15-20 minutes.
-
Drain the solution and wash the resin thoroughly with DMF.
3. Amino Acid Coupling:
-
In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents) and a coupling agent (e.g., HBTU, HATU, DIC/HOBt) in DMF.
-
Add the activated amino acid solution to the resin.
-
Add a base such as DIEA or 2,4,6-collidine (if required) and allow the reaction to proceed for 1-2 hours.[6]
-
Monitor the reaction completion using a qualitative method like the Kaiser test.
-
Wash the resin with DMF and DCM.
4. Final Cleavage and Deprotection:
-
Wash the fully assembled peptide-resin with DCM and dry it.
-
Treat the resin with a cleavage cocktail, typically containing TFA and scavengers (e.g., water, triisopropylsilane - TIS), for 2-3 hours.[7]
-
Filter the resin and collect the filtrate containing the peptide.
-
Precipitate the crude peptide with cold diethyl ether, wash, and dry.
Conclusion: Making the Right Choice
The selection between Boc and Fmoc strategies is a nuanced decision that depends on a multitude of factors including the peptide's sequence, length, desired purity, scalability, and available laboratory equipment.
The Fmoc strategy has become the predominant approach in modern SPPS due to its milder deprotection conditions, true orthogonality, and high amenability to automation, which are particularly advantageous for the synthesis of complex and modified peptides.[1][8]
The Boc strategy , while requiring harsher conditions and specialized equipment for final cleavage, remains a robust and valuable method, especially for the synthesis of long or hydrophobic peptides where aggregation can be a significant challenge.[1][8] The lower cost of Boc-protected amino acids can also be a consideration for large-scale synthesis.[9]
Ultimately, a thorough understanding of the chemical principles and practical considerations of both Boc and Fmoc SPPS will enable researchers to make an informed decision and successfully synthesize their desired peptide targets.
References
Navigating Serine Incorporation in Peptide Synthesis: A Comparative Guide to Validation and Purity
For researchers, scientists, and drug development professionals, the successful synthesis of high-purity peptides is paramount. The incorporation of serine, a key functional amino acid, can present unique challenges. While various strategies exist, the use of Boc-L-Serine-beta-Lactone as a building block comes with significant stability issues that affect its viability in standard peptide synthesis protocols. This guide provides an objective comparison of serine incorporation methods, focusing on the validation of peptide sequence and purity, and presents supporting experimental data and protocols.
The Challenge of this compound in Peptide Synthesis
This compound is a reactive compound utilized in the synthesis of peptides and other bioactive molecules.[1] Its unique beta-lactone structure is intended to enhance reactivity for the efficient incorporation of L-serine into peptide chains.[1] However, studies have shown that serine-derived β-lactone can be too unstable for practical use in standard peptide ligation techniques. Specifically, it has been reported to decompose during the EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) coupling step, hindering its application in polypeptide synthesis.[2] This inherent instability makes it a challenging reagent and necessitates a careful evaluation of alternative, more robust methods for serine incorporation.
Alternatives for Serine Incorporation in Peptide Synthesis
Given the challenges with this compound, several alternative and more reliable methods are commonly employed in solid-phase peptide synthesis (SPPS). The choice of the serine building block can significantly impact coupling efficiency, the prevention of side reactions, and the overall purity and yield of the final peptide.[3]
The most common alternatives include:
-
Fmoc-Ser(tBu)-OH: This is the standard and most cost-effective choice for many routine peptide syntheses due to its stability and reliable performance.[3]
-
Fmoc-Ser(Trt)-OH: The trityl (Trt) protecting group is more labile than the tert-butyl (tBu) group, which can be advantageous in specific applications.[3]
-
Pseudoproline Dipeptides: These are used to disrupt peptide aggregation, a common challenge in the synthesis of "difficult sequences."[3]
-
Specialized Building Blocks: For incorporating post-translational modifications like phosphorylation, building blocks such as Fmoc-Ser(PO(OBzl)OH)-OH are used.[3]
Performance Comparison of Serine Building Blocks
The selection of a serine building block should be guided by the specific requirements of the target peptide. The following table summarizes the key characteristics of the common alternatives to provide a basis for comparison.
| Building Block | Key Advantages | Key Disadvantages | Common Side Reactions to Consider |
| Fmoc-Ser(tBu)-OH | Cost-effective, stable, and robust for routine SPPS.[3] | May not be ideal for aggregation-prone sequences. | β-elimination during Fmoc deprotection. |
| Fmoc-Ser(Trt)-OH | More labile protecting group, useful for specific synthetic strategies.[3] | Higher cost compared to the tBu-protected version. | Potential for premature deprotection. |
| Pseudoproline Dipeptides | Effectively disrupts peptide aggregation, improving synthesis of "difficult sequences".[3] | Higher cost and may not be necessary for all peptides. | Limited to specific dipeptide sequences. |
| Fmoc-Ser(PO(OBzl)OH)-OH | Allows for the direct incorporation of a protected phosphoserine.[3] | Coupling can be slow, and there is a potential for β-elimination during Fmoc deprotection.[3] | Potential for side reactions related to the phosphate group. |
Experimental Protocols for Validation of Peptide Sequence and Purity
Regardless of the method used for serine incorporation, rigorous validation of the final peptide's sequence and purity is essential. The most common analytical techniques for this are High-Performance Liquid Chromatography (HPLC) for purity assessment and Mass Spectrometry (MS) for sequence verification.[4][5]
Protocol 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Analysis
This protocol is designed to determine the purity of the crude peptide after cleavage from the resin.[4]
Instrumentation:
-
An HPLC system equipped with a UV detector.
-
A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
Reagents:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
Procedure:
-
Sample Preparation: Dissolve the crude peptide in Mobile Phase A.
-
Injection: Inject an appropriate volume of the sample onto the column.
-
Gradient Elution: Apply a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes) at a constant flow rate.
-
Detection: Monitor the elution of the peptide at a wavelength of 214-220 nm.
-
Data Analysis: Calculate the purity of the peptide by integrating the peak area of the main product and expressing it as a percentage of the total peak area.
Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS) for Sequence and Purity Verification
LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry to confirm both the purity and the molecular weight of the synthesized peptide.[4]
Instrumentation:
-
An HPLC system coupled to a mass spectrometer (e.g., ESI-QTOF or ESI-Orbitrap).
-
A C18 reversed-phase column suitable for LC-MS.
Reagents:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
Procedure:
-
LC Separation: Perform HPLC as described in the protocol above, using formic acid instead of TFA in the mobile phases.
-
Mass Spectrometry:
-
Ionization Mode: Use Electrospray Ionization (ESI) in positive ion mode.
-
MS1 Scan: Acquire a full MS scan to determine the mass-to-charge ratio (m/z) of the precursor ion corresponding to the target peptide.
-
MS/MS Analysis (Optional): For sequence confirmation, perform tandem MS (MS/MS) on the precursor ion to generate fragmentation data.
-
-
Data Analysis: Compare the observed m/z of the precursor ion with the theoretical m/z of the target peptide. Analyze the fragmentation pattern from the MS/MS data to confirm the amino acid sequence.[4]
Visualizing the Workflow and Decision-Making Process
To aid in understanding the overall process, the following diagrams illustrate the general workflow for peptide synthesis and validation, as well as the decision-making process for selecting a suitable serine building block.
References
A Comparative Guide to Cytotoxicity Studies of Peptides Synthesized with Boc-L-Serine-β-Lactone
For Researchers, Scientists, and Drug Development Professionals
Comparison of Peptide Synthesis Strategies
The choice of synthesis strategy can significantly influence the purity, yield, and ultimately the biological activity of a peptide. The introduction of specific moieties, such as that from Boc-L-Serine-β-lactone, is intended to enhance bioactivity, which necessitates thorough cytotoxic evaluation.
| Synthesis Strategy | Protecting Group Chemistry | Key Advantages | Key Disadvantages | Relevance to Cytotoxicity Studies |
| Boc-L-Serine-β-lactone Incorporation | Boc (tert-butyloxycarbonyl) | Enables synthesis of peptides with modified amino acids to enhance stability and bioactivity. The β-lactone ring is highly reactive, facilitating the creation of unique peptide structures. | The high reactivity of the β-lactone can also lead to side reactions if not carefully controlled. Synthesis and cytotoxicity data are limited in public literature. | Peptides synthesized with this reagent are expected to have unique biological activities, making cytotoxicity a critical but under-documented endpoint. |
| Standard Boc-SPPS | Boc for Nα-amino group, benzyl-based for side chains | Generally lower cost for protected amino acids. Can be advantageous for synthesizing hydrophobic and aggregation-prone peptides. | Requires harsh cleavage conditions (e.g., HF), which can degrade sensitive peptides. Less amenable to automation compared to Fmoc. | The harsh cleavage conditions could potentially generate cytotoxic byproducts that need to be carefully removed and assessed. |
| Standard Fmoc-SPPS | Fmoc (9-fluorenylmethyloxycarbonyl) for Nα-amino group, tBu-based for side chains | Milder deprotection conditions, compatible with a wider range of sensitive modifications. Easier to automate and monitor. | Fmoc-protected amino acids are generally more expensive. Repetitive base treatment can be problematic for certain sequences. | The milder conditions are less likely to introduce cytotoxic artifacts from the synthesis process itself. This is the most common method for synthesizing peptides for biological evaluation. |
| Enzymatic Synthesis | Enzyme-catalyzed peptide bond formation | Highly specific, occurs under mild, environmentally friendly conditions. Can produce peptides with high stereochemical purity. | Can be limited by enzyme specificity and may not be suitable for all peptide sequences. Scaling up can be challenging. | Considered a "green" chemistry approach, potentially leading to purer products with lower intrinsic toxicity from synthesis reagents. |
Quantitative Cytotoxicity Data: A Comparative Overview
Direct comparative experimental data on the cytotoxicity of peptides synthesized with Boc-L-Serine-β-lactone is not available in the reviewed literature. However, to illustrate how such a comparison would be presented, the following table includes representative cytotoxicity data for peptides synthesized using the well-established Fmoc method against common cancer cell lines. This serves as a template for the evaluation of novel peptides synthesized with Boc-L-Serine-β-lactone.
| Peptide/Compound | Synthesis Method | Target Cell Line | Assay | IC50 (µM) | Reference |
| Hypothetical Peptide-Ser-β-lactone | Boc-SPPS with Boc-L-Serine-β-lactone | HeLa | MTT | Data Not Available | - |
| LfcinB (20-30)2 | Fmoc-SPPS | MDA-MB-468 | Not Specified | 5 | [1] |
| LfcinB (20-30)2 | Fmoc-SPPS | MDA-MB-231 | Not Specified | 14 | [1] |
| [1-Nal] modified LfcinB | Fmoc-SPPS | MCF-7 | Not Specified | 14 | [1] |
| RhB-1 | Fmoc-SPPS | HeLa | MTT | 61 | [] |
| Abz-1 | Fmoc-SPPS | HeLa | MTT | 87 | [] |
| RhB-2 | Fmoc-SPPS | HeLa | MTT | 35 | [] |
| RWQWRWQWR | Fmoc-SPPS | HeLa | MTT | 47.6 | [3] |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) using Boc Chemistry
This protocol provides a general overview of Boc-SPPS. The incorporation of Boc-L-Serine-β-lactone would follow similar steps, with specific adjustments to coupling conditions to account for the reactivity of the β-lactone ring.
-
Resin Preparation: Swell the appropriate resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM).
-
First Amino Acid Coupling: Couple the first Boc-protected amino acid to the resin.
-
Capping: Acetylate any unreacted functional groups on the resin to prevent the formation of deletion sequences.
-
Deprotection: Remove the Boc protecting group using a solution of trifluoroacetic acid (TFA) in DCM.
-
Neutralization: Neutralize the resulting trifluoroacetate salt with a base such as diisopropylethylamine (DIEA) in DCM.
-
Coupling of Subsequent Amino Acids: Couple the next Boc-protected amino acid using a coupling agent (e.g., DCC/HOBt).
-
Repeat: Repeat the deprotection, neutralization, and coupling steps for each amino acid in the peptide sequence.
-
Cleavage: Cleave the completed peptide from the resin and remove side-chain protecting groups using a strong acid like hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^4 cells per well and incubate for 24 hours to allow for cell attachment.
-
Peptide Treatment: Treat the cells with various concentrations of the synthesized peptide and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value.
Visualizations
Caption: Experimental workflow for peptide synthesis and subsequent cytotoxicity evaluation.
Caption: A simplified signaling pathway illustrating peptide-induced apoptosis.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
